Ethionamide sulfoxide-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C8H10N2OS |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
hydroxy 2-(2,2,2-trideuterioethyl)pyridine-4-carboximidothioate |
InChI |
InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5,9,11H,2H2,1H3/i1D3 |
Clé InChI |
CMBWETLDOSDAMG-FIBGUPNXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ethionamide sulfoxide-D3 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide is a crucial second-line thioamide antibiotic in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires metabolic activation to exert its therapeutic effect. The primary active metabolite is Ethionamide sulfoxide (B87167). This document provides a detailed overview of the chemical properties, structure, and relevant biological pathways of the deuterated analog, Ethionamide sulfoxide-D3. The inclusion of deuterium (B1214612) isotopes can be instrumental in metabolic studies, pharmacokinetic and pharmacodynamic (PK/PD) analyses, and as an internal standard for mass spectrometry-based quantification.
Chemical Properties and Structure
This compound is the deuterium-labeled form of Ethionamide sulfoxide. The deuterium atoms are located on the terminal methyl group of the ethyl side chain.
Structure:
Physicochemical Properties
| Property | This compound | Ethionamide Sulfoxide | Source(s) |
| Molecular Formula | C₈H₇D₃N₂OS | C₈H₁₀N₂OS | [1] |
| Molecular Weight | 185.26 g/mol | 182.25 g/mol | [1][2] |
| CAS Number | Not Available | 536-28-7 | [1] |
| Appearance | Neat | - | [1] |
| Melting Point | Not Available | Decomposes | [3] |
| Solubility | Not Available | Soluble in DMSO and Methanol | [4] |
| Accurate Mass | Not Available | 182.0514 Da | [2] |
Note: Physical properties such as melting point and solubility for the D3 analog are expected to be very similar to the unlabeled compound. Deuteration typically has a minimal effect on these bulk properties.
Spectral Data
Detailed spectral data for this compound is not publicly available. Below are the predicted and known spectral characteristics for the unlabeled Ethionamide sulfoxide, which will be very similar to its deuterated analog, with predictable shifts in the NMR and IR spectra due to the presence of deuterium.
¹H NMR Spectroscopy (Predicted for Ethionamide Sulfoxide): The spectrum is expected to show signals corresponding to the ethyl group protons and the protons on the pyridine (B92270) ring. The chemical shifts for sulfoxides can be complex due to the anisotropic effects of the S=O bond.[5][6][7]
¹³C NMR Spectroscopy (Predicted for Ethionamide Sulfoxide): The spectrum would display signals for the eight carbon atoms in the molecule. The chemical shift of the carbon attached to the sulfoxide group would be significantly affected.[8][9]
Infrared (IR) Spectroscopy: The IR spectrum of Ethionamide would show characteristic peaks for N-H, C=S, and aromatic C-H stretching.[10][11] For Ethionamide sulfoxide, a strong absorption band corresponding to the S=O stretch is expected, typically in the range of 1030-1070 cm⁻¹. The C-D stretching vibrations in this compound would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations.[12]
Biological Activity and Metabolism
Mechanism of Action
Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a flavin-containing monooxygenase, to form Ethionamide sulfoxide.[13] The sulfoxide is the primary active metabolite and is believed to undergo further activation to an even more reactive species that ultimately inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.
Metabolic Pathway
Ethionamide is metabolized in the liver to its active sulfoxide form and other inactive metabolites. The use of this compound is particularly valuable for studying these metabolic pathways, as the deuterium label allows for easy tracking and differentiation from the endogenous, non-labeled compounds in biological matrices.
Experimental Protocols
Synthesis of Ethionamide Sulfoxide
A general method for the synthesis of Ethionamide sulfoxide involves the oxidation of Ethionamide. While a specific protocol for the D3-labeled version is not detailed in the literature, the following can be adapted.
Materials:
-
Ethionamide-D3
-
Oxidizing agent (e.g., hydrogen peroxide or a peroxy acid like m-CPBA)
-
Solvent (e.g., a chlorinated solvent like dichloromethane (B109758) for m-CPBA, or a protic solvent for H₂O₂)
-
Reaction vessel
-
Stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization)
General Procedure (Oxidation with m-CPBA):
-
Dissolve Ethionamide-D3 in a suitable solvent (e.g., dichloromethane) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) to the stirred solution of Ethionamide-D3.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Wash the organic layer with an appropriate aqueous solution to remove byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Quantification by LC-MS/MS
The following is a detailed protocol for the simultaneous quantification of Ethionamide and Ethionamide sulfoxide in human plasma, which can be adapted for this compound, where it would typically serve as an internal standard.
1. Sample Preparation (Solid-Phase Extraction):
-
To 300 µL of human plasma, add the internal standard (in this case, for quantifying the non-labeled drug, this compound would be added).
-
Vortex the mixture.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethionamide | 167.1 | 107.1 |
| Ethionamide sulfoxide | 183.1 | 107.2 |
| This compound (IS) | 186.1 | (To be determined) |
Note: The precursor and product ions for this compound will be shifted by +3 m/z units compared to the unlabeled sulfoxide. The exact product ion would need to be determined during method development.
Conclusion
This compound is a valuable tool for researchers and drug developers working on antitubercular therapies. Its primary application lies in its use as an internal standard for the accurate quantification of Ethionamide and its active sulfoxide metabolite in biological matrices. This guide provides a foundational understanding of its chemical properties, biological relevance, and analytical methodologies. Further research to fully characterize the physicochemical and spectral properties of this compound will enhance its utility in the field of tuberculosis research.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Ethionamide sulfoxide | C8H10N2OS | CID 71316501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for Ethionamide sulphoxide (HMDB0060624) [hmdb.ca]
- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethionamide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Ethionamide Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ethionamide sulfoxide-D3, an isotopically labeled metabolite of the second-line anti-tuberculosis drug, Ethionamide. This document details the synthetic pathway, experimental protocols, and analytical characterization, presenting quantitative data in accessible tables and visualizing workflows through diagrams.
Introduction
Ethionamide is a crucial pro-drug in the treatment of multidrug-resistant tuberculosis. It is activated in vivo by the mycobacterial enzyme EthA, a monooxygenase, to its active sulfoxide (B87167) form, which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices. This guide outlines a feasible pathway for its laboratory-scale synthesis and characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the preparation of a deuterated precursor, followed by the formation of the thioamide, and culminating in a controlled oxidation to the sulfoxide.
Synthesis of 2-(ethyl-D3)-pyridine
The initial step involves the synthesis of 2-ethylpyridine (B127773) with a deuterated ethyl group. This can be achieved through a Grignard reaction between 2-chloropyridine (B119429) and a deuterated Grignard reagent, ethyl-D3-magnesium bromide.
Experimental Protocol:
-
Preparation of Ethyl-D3-magnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Bromoethane-D3 is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Grignard Reaction: The prepared Ethyl-D3-magnesium bromide solution is then added dropwise to a solution of 2-chloropyridine in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 2-(ethyl-D3)-pyridine.
Synthesis of Ethionamide-D3 (2-(ethyl-D3)-4-pyridinecarbothioamide)
The deuterated 2-ethylpyridine is then converted to the corresponding thioamide, Ethionamide-D3. This is typically achieved through a reaction with sulfur and cyanamide (B42294) in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, 2-(ethyl-D3)-pyridine, sulfur powder, and cyanamide are combined in an appropriate solvent, such as aqueous ammonia.
-
Reaction Conditions: The mixture is heated under pressure for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Ethionamide-D3.
Oxidation of Ethionamide-D3 to this compound
The final step is the selective oxidation of the thioamide group of Ethionamide-D3 to the corresponding sulfoxide. A mild oxidizing agent is required to prevent over-oxidation to the sulfonic acid or other byproducts. Peracetic acid has been shown to be effective for the oxidation of Ethionamide.[2]
Experimental Protocol:
-
Reaction Setup: Ethionamide-D3 is dissolved in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
-
Oxidation: The solution is cooled in an ice bath, and a solution of peracetic acid is added dropwise with stirring. The reaction is monitored by TLC or LC-MS to follow the disappearance of the starting material and the formation of the product.
-
Quenching and Isolation: Once the reaction is complete, the excess oxidizing agent is quenched by the addition of a reducing agent, such as sodium bisulfite solution. The pH is adjusted to neutral with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts are dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica (B1680970) gel to yield the final product.
Synthesis Workflow
Caption: A flowchart illustrating the multi-step synthesis of this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are essential for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and isotopic incorporation of the synthesized compound.
Experimental Protocol (LC-MS/MS):
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system equipped with a C18 column is used for separation. A common mobile phase consists of a gradient of 0.1% acetic acid in water and acetonitrile.[3]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The mass-to-charge ratio (m/z) will be shifted by +3 compared to the non-deuterated analog. Fragmentation patterns can be compared to a reference standard of non-deuterated Ethionamide sulfoxide to further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the molecular structure and the position of the deuterium (B1214612) labels.
Experimental Protocol (¹H NMR and ¹³C NMR):
-
Sample Preparation: A sample of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the ethyl group protons that have been replaced by deuterium. The remaining aromatic and amide protons should be visible and their chemical shifts and coupling constants consistent with the structure of Ethionamide sulfoxide.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will be significantly attenuated or appear as multiplets due to C-D coupling.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to determine the absorbance characteristics of the synthesized compound. Ethionamide and its sulfoxide have distinct UV absorbance spectra. Ethionamide exhibits a strong absorbance around 280 nm, while the sulfoxide shows a decreased absorbance at this wavelength and a shift in intensity to around 250 nm, with an additional absorbance peak at approximately 380 nm.[2]
Experimental Protocol:
-
A solution of the purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or water).
-
The UV-Vis spectrum is recorded over a range of 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined and compared to literature values for Ethionamide sulfoxide.
Analytical Characterization Workflow
Caption: A diagram showing the analytical workflow for the characterization of synthesized this compound.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the characterization and analysis of Ethionamide and its sulfoxide.
Table 1: Physicochemical Properties
| Property | Ethionamide | Ethionamide Sulfoxide | Ethionamide-D3 | This compound |
| Molecular Formula | C₈H₁₀N₂S | C₈H₁₀N₂OS | C₈H₇D₃N₂S | C₈H₇D₃N₂OS |
| Molecular Weight | 166.24 g/mol | 182.24 g/mol | 169.26 g/mol | 185.26 g/mol |
Table 2: Chromatographic and Spectroscopic Data
| Parameter | Ethionamide | Ethionamide Sulfoxide |
| LC Retention Time (Typical) | ~2.50 min[3] | ~2.18 min[3] |
| UV λmax | ~280 nm[2] | ~250 nm, ~380 nm[2] |
| MS/MS Transition (m/z) | 167.1 -> 107.0[4] | Data not available in search results |
Table 3: LC-MS/MS Quantitative Analysis Parameters
| Parameter | Ethionamide | Ethionamide Sulfoxide |
| Linear Range | 25.7 - 6120 ng/mL[3] | 50.5 - 3030 ng/mL[3] |
| Limit of Detection (LOD) | Data not available in search results | Data not available in search results |
| Limit of Quantification (LOQ) | Data not available in search results | Data not available in search results |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical transformations and analytical methods, offer a clear path for researchers and drug development professionals to produce and validate this important analytical standard. The successful synthesis and rigorous characterization of this compound are essential for advancing our understanding of the pharmacokinetics and metabolism of Ethionamide, ultimately contributing to the improved treatment of multidrug-resistant tuberculosis.
References
Ethionamide Sulfoxide-D3: A Comprehensive Technical Guide to its Role as a Key Metabolite of Ethionamide-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405), a crucial second-line anti-tuberculosis agent, is a prodrug that requires metabolic activation to exert its therapeutic effect against Mycobacterium tuberculosis. This activation is a critical step in its mechanism of action and is primarily mediated by flavin-containing monooxygenases (FMOs) within both the host and the mycobacterium. The initial and rate-limiting step in this bioactivation cascade is the S-oxidation of ethionamide to ethionamide sulfoxide (B87167). Understanding the kinetics and analytical quantification of this conversion is paramount for optimizing therapeutic efficacy and minimizing toxicity. The use of stable isotope-labeled internal standards, such as ethionamide-D3 and its metabolite ethionamide sulfoxide-D3, is essential for robust bioanalytical assays that underpin pharmacokinetic and pharmacodynamic (PK/PD) studies. This technical guide provides an in-depth overview of this compound as a metabolite of ethionamide-D3, focusing on its metabolic pathway, quantitative data, and the detailed experimental protocols for its analysis.
Metabolic Pathway of Ethionamide-D3
Ethionamide-D3, the deuterated analog of ethionamide, follows the same metabolic pathway as the parent drug. The primary metabolic activation step is the oxidation of the thiocarbonyl sulfur atom to form this compound. This reaction is catalyzed by FMOs, with FMO2 being a key isoform in the human lung, the primary site of tuberculosis infection.[1] The sulfoxide metabolite is more reactive than the parent drug and is a precursor to the downstream active species that inhibits mycolic acid synthesis in Mycobacterium tuberculosis.[2][3]
Caption: Metabolic activation of Ethionamide-D3.
Quantitative Data
The following tables summarize the available pharmacokinetic and metabolic enzyme kinetic data for ethionamide and its sulfoxide metabolite. It is important to note that the majority of published data is for the non-deuterated compounds. While the metabolic pathway is identical, minor differences in reaction rates due to the kinetic isotope effect may exist for the deuterated analogs.
Table 1: Population Pharmacokinetic Parameters of Ethionamide in Tuberculosis Patients
| Parameter | Mean Value | Unit | Reference |
| Volume of Distribution (V/F) | 180 | L | [4] |
| Clearance (Cl/F) | 99.5 | L/h | [4] |
| Absorption Rate Constant (ka) | 0.434 | h⁻¹ | [4] |
| Lag Time | 0.66 | h | [4] |
| Elimination Half-life | 1.94 | h | [5] |
| Cmax (500 mg dose) | 1.48 - 2.24 | µg/mL | [4] |
| Tmax | 1 - 2 | h | [4] |
Table 2: In Vitro Kinetic Parameters for Ethionamide S-Oxidation by FMOs
| FMO Isoform | K_m_ (µM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (min⁻¹µM⁻¹) | Reference |
| Human FMO1 | 25 ± 5 | 10.0 ± 0.6 | 0.40 | |
| Human FMO2.1 | 30 ± 6 | 12.0 ± 1.0 | 0.40 | |
| Human FMO3 | 20 ± 4 | 8.0 ± 0.5 | 0.40 | |
| Mouse FMO1 | 35 ± 7 | 15.0 ± 1.2 | 0.43 | |
| Mouse FMO3 | 22 ± 4 | 9.0 ± 0.6 | 0.41 | |
| M. tuberculosis EtaA | 30 | 1.2 | 0.04 |
Experimental Protocols
Detailed and validated bioanalytical methods are crucial for the accurate quantification of ethionamide-D3 and this compound in biological matrices. The following sections describe a typical experimental workflow and specific protocols for sample preparation and LC-MS/MS analysis.
Experimental Workflow
Caption: Bioanalytical workflow for ethionamide-D3.
Sample Preparation: Protein Precipitation
-
Sample Collection: Collect blood samples from subjects at predetermined time points post-dose into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., prothionamide in methanol) to each plasma sample. Ethionamide-d3 can be used as an internal standard for the quantification of ethionamide.[6]
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters dC18 Atlantis® (5 µm, 3.9 × 150 mm)).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is 80% water and 20% methanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethionamide-D3: The specific mass transition would be determined by infusing a standard solution. The precursor ion would be [M+H]+ and the product ion would be a characteristic fragment.
-
This compound: The specific mass transition would be determined by infusing a standard solution. The precursor ion would be [M+H]+ and the product ion would be a characteristic fragment.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Conclusion
This compound is the primary and essential active metabolite of ethionamide-D3. The bioactivation is a critical determinant of the drug's efficacy. The use of deuterated standards, including ethionamide-D3 and this compound, is indispensable for the development of accurate and precise bioanalytical methods. The detailed protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of ethionamide in the treatment of tuberculosis. Further studies focusing specifically on the pharmacokinetics of deuterated ethionamide and its metabolites are warranted to fully elucidate any potential kinetic isotope effects.
References
- 1. [Determination of prothionamide and ethionamide and their sulfoxides in blood plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Commercial Sourcing and Technical Guide for Ethionamide Sulfoxide-D3 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Ethionamide sulfoxide-D3, a critical deuterated internal standard for research and development. It includes a comparative summary of suppliers, guidance on its application, and a general experimental workflow.
Commercial Suppliers and Product Specifications
This compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| CymitQuimica | TR-E890424 | C₈D₃H₇N₂OS | 185.26 | Not specified | 1mg, 10mg |
| MedchemExpress | HY-113475S | C₈H₇D₃N₂OS | 185.26 | Not specified | 1mg, 5mg |
| LGC Standards | TRC-E890424 | Not specified | Not specified | Not specified | Not specified |
| Pharmaffiliates | PA STI 037911 | C₈H₇D₃N₂OS | 185.26 | Not specified | Inquire |
Application and Experimental Considerations
This compound is the deuterated analog of Ethionamide sulfoxide (B87167), a major metabolite of the antitubercular drug Ethionamide. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry (MS)-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous analyte while exhibiting similar chromatographic behavior and ionization efficiency.
General Experimental Protocol for Use as an Internal Standard
The following is a generalized methodology for the use of this compound as an internal standard in a typical LC-MS experiment for the quantification of Ethionamide sulfoxide in a biological matrix.
Materials:
-
This compound (from a commercial supplier)
-
Ethionamide sulfoxide (non-labeled analytical standard)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the non-labeled Ethionamide sulfoxide in the same solvent to create a calibration curve.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
-
Sample Preparation:
-
Thaw biological samples to room temperature.
-
To a known volume of the biological sample (e.g., 100 µL), add a fixed volume of the internal standard working solution.
-
Perform sample clean-up to remove proteins and other interfering substances. This can be achieved through:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.
-
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
-
LC-MS Analysis:
-
Set up the LC method, including the analytical column, mobile phases, gradient, and flow rate, to achieve chromatographic separation of Ethionamide sulfoxide.
-
Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer. This will involve selecting precursor and product ion transitions for both Ethionamide sulfoxide and this compound.
-
Inject the prepared samples and calibration standards onto the LC-MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the non-labeled standards.
-
Determine the concentration of Ethionamide sulfoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for procuring and utilizing this compound in a research context.
Ethionamide Sulfoxide-D3: A Technical Overview of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical chemistry and purity assessment of Ethionamide Sulfoxide-D3, a critical internal standard in pharmacokinetic and metabolic studies of the second-line anti-tuberculosis drug, Ethionamide. This document outlines key analytical data, details experimental protocols for quantification, and visualizes the metabolic pathway and analytical workflow.
Certificate of Analysis Data
While a specific Certificate of Analysis for every batch of this compound is provided by the manufacturer upon purchase, the following tables summarize typical purity and identity data based on commercially available standards and scientific literature.
Table 1: Typical Product Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 2-ethyl-4-pyridinecarbothioamide-S-oxide-D3 |
| Chemical Formula | C₈H₇D₃N₂OS |
| Molecular Weight | 185.29 |
| CAS Number | Not widely available |
| Appearance | A solid |
| Storage | -20°C |
Table 2: Purity and Composition Data from Reference Standards
| Analyte | Purity Specification | Deuterated Forms | Source |
| Ethionamide-d3 | ≥99% | d₁-d₃ | Cayman Chemical[1] |
| Ethionamide | 99.4% | N/A | Macleods Pharmaceuticals Limited[2] |
| Ethionamide sulfoxide (B87167) | 93.3% | N/A | Macleods Pharmaceuticals Limited[2] |
Experimental Protocols
The accurate quantification of Ethionamide and its metabolite, Ethionamide Sulfoxide, is crucial for pharmacokinetic studies. A widely accepted and highly sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Simultaneous Quantification of Ethionamide and Ethionamide Sulfoxide in Human Plasma
This protocol is based on a validated method for the simultaneous determination of both analytes in a biological matrix.[2]
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Human plasma samples (300 µL) are spiked with an internal standard (e.g., Prothionamide).
-
The samples are then subjected to solid-phase extraction to isolate the analytes of interest from the plasma matrix.
2.1.2. Chromatographic Conditions
-
Instrument: A validated LC-MS/MS system.
-
Column: Peerless Basic C18.
-
Mobile Phase: 0.1% Acetic Acid : Acetonitrile (20:80, v/v).[2]
-
Flow Rate: 0.50 mL/min.[2]
-
Total Run Time: 3.5 minutes.[2]
2.1.3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ethionamide, Ethionamide Sulfoxide, and the internal standard.
2.1.4. Retention Times
-
Ethionamide Sulfoxide: 2.18 min[2]
-
Ethionamide: 2.50 min[2]
-
Internal Standard (Prothionamide): 2.68 min[2]
Visualized Pathways and Workflows
Metabolic Activation of Ethionamide
Ethionamide is a prodrug that requires bioactivation to exert its antimycobacterial effect. This activation is a critical step in its mechanism of action.
Caption: Metabolic activation of Ethionamide to its active sulfoxide form.
Analytical Workflow for Purity Determination
The following diagram illustrates the typical workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for LC-MS/MS analysis of Ethionamide and its metabolites.
References
An In-depth Technical Guide to the Isotopic Labeling and Stability of Ethionamide Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethionamide sulfoxide-D3, a key isotopically labeled metabolite of the second-line anti-tuberculosis drug, Ethionamide. This document details its isotopic labeling, stability under various conditions, and the experimental protocols relevant to its synthesis and analysis. The information presented is intended to support research and development activities involving Ethionamide and its metabolites.
Introduction
Ethionamide is a prodrug that requires bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This activation is primarily mediated by the mycobacterial enzyme EthA, a flavin monooxygenase, which converts Ethionamide to its active metabolite, Ethionamide sulfoxide (B87167). The study of Ethionamide's pharmacokinetics and metabolism is crucial for optimizing its clinical use and managing its adverse effects.
Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) creates a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference allows for its use as an internal standard in sensitive bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices.
This guide focuses on the synthesis, stability, and analytical methodologies related to this compound, providing a valuable resource for researchers in the field of tuberculosis drug development and analytical chemistry.
Isotopic Labeling and Synthesis
This compound is the deuterated form of Ethionamide sulfoxide, with three deuterium atoms typically incorporated into the ethyl group. This labeling position is generally stable and less susceptible to back-exchange with protons.
Conceptual Synthesis Pathway
While specific proprietary synthesis methods for commercially available this compound may not be publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve a multi-step process, starting with a deuterated precursor.
A potential synthetic workflow is outlined below:
Caption: Conceptual synthesis workflow for this compound.
Metabolic Pathway of Ethionamide
Ethionamide is a prodrug that undergoes metabolic activation within the mycobacterium to form its active sulfoxide metabolite. This bioactivation pathway is a critical step for its anti-tubercular activity.
Caption: Metabolic activation pathway of Ethionamide.
Stability of Ethionamide Sulfoxide
The stability of Ethionamide sulfoxide is a critical parameter, particularly for its use as a reference standard and in understanding its persistence in biological systems. Stability studies are typically conducted under various stress conditions to evaluate its degradation profile.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 1: Summary of Forced Degradation Conditions for Ethionamide Sulfoxide
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (B78521) | 60°C | 24 hours |
| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 24 hours |
| Thermal Degradation | 80°C | - | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | Room Temperature | 7 days |
Note: The conditions listed are typical starting points for forced degradation studies and may require optimization based on the observed degradation.
Stability in Biological Matrices
The stability of Ethionamide sulfoxide in biological matrices, such as plasma, is crucial for accurate bioanalysis. Studies have been conducted on the stability of the non-deuterated form in human plasma under various storage conditions.
Table 2: Stability of Ethionamide Sulfoxide in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% Remaining) |
| Bench-top | 6 hours | Room Temperature | >95% |
| In-injector (Autosampler) | 24 hours | 4°C | >98% |
| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temp. | >93% |
| Long-term Storage | 30 days | -80°C | >96% |
Data presented is representative and may vary based on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and stability testing of this compound.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in a thermostatic oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in methanol and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to UV (254 nm) and visible light in a photostability chamber for 7 days.
-
A control sample should be kept in the dark at the same temperature.
-
After exposure, dilute the samples with mobile phase for analysis.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC-UV or LC-MS method.
-
Determine the percentage degradation and identify any major degradation products.
-
Caption: Experimental workflow for the forced degradation study.
Protocol for LC-MS/MS Quantification in Plasma
This protocol describes a method for the quantification of Ethionamide sulfoxide in plasma using this compound as an internal standard.
Objective: To accurately quantify the concentration of Ethionamide sulfoxide in plasma samples.
Materials:
-
Plasma samples
-
Ethionamide sulfoxide (for calibration standards and quality controls)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Ethionamide sulfoxide and this compound in methanol.
-
Prepare a series of calibration standards and QCs by spiking blank plasma with known concentrations of Ethionamide sulfoxide.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution (this compound).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the specific precursor-to-product ion transitions for Ethionamide sulfoxide and this compound.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Ethionamide sulfoxide in the unknown samples from the calibration curve.
-
Caption: Workflow for LC-MS/MS quantification of Ethionamide sulfoxide.
Conclusion
This compound is a vital tool for the accurate quantification of the active metabolite of Ethionamide in biological matrices. Understanding its stability is crucial for its reliable use as an internal standard and for interpreting pharmacokinetic data. This technical guide provides a foundational understanding of the isotopic labeling, metabolic pathway, stability, and analytical methodologies associated with this compound. The detailed protocols and data presented herein are intended to assist researchers in designing and executing robust studies in the field of tuberculosis drug development. Further investigation into the degradation pathways of Ethionamide sulfoxide under various stress conditions will continue to enhance our understanding of its chemical properties and inform the development of stable pharmaceutical formulations.
Ethionamide sulfoxide-D3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethionamide (B1671405) sulfoxide-D3, a deuterated metabolite of the second-line anti-tuberculosis drug, ethionamide. This document consolidates key chemical data, relevant experimental methodologies, and the biochemical pathway associated with its parent compound.
Core Chemical and Physical Data
Ethionamide sulfoxide-D3 is the isotope-labeled analog of Ethionamide sulfoxide (B87167), the primary active metabolite of ethionamide. The incorporation of deuterium (B1214612) atoms provides a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
| Property | Value | Citations |
| CAS Number | 536-28-7 (for unlabelled Ethionamide Sulfoxide) | [1][2] |
| Molecular Formula | C₈D₃H₇N₂OS | [1][2][3] |
| Molecular Weight | 185.26 g/mol | [1][2][3][4] |
| Synonyms | 2-Ethyl-4-Pyridinecarbothioamide S-Oxide-D3, 2-Ethylthioisonicotinamide S-Oxide-D3, Ethionamide-S-Oxide-D3 | [1][2][3][5] |
Note on CAS Number: The CAS number provided is for the non-deuterated form of Ethionamide Sulfoxide. Several suppliers list the CAS number for the D3 variant as "Not Available".[3][4][5] Researchers should verify the specific CAS number associated with their purchased standard.
Bioactivation Pathway of Ethionamide
Ethionamide is a prodrug, meaning it requires metabolic activation within the target organism, Mycobacterium tuberculosis, to exert its antibacterial effect.[6] The activation is a critical step in its mechanism of action and is initiated by the bacterial enzyme EthA.[6][7] The resulting metabolite, ethionamide sulfoxide, is the active agent that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[6][8]
Caption: Bioactivation of Ethionamide to Ethionamide Sulfoxide in M. tuberculosis.
Experimental Protocols
Mimicking the Bioactivation of Ethionamide to Ethionamide Sulfoxide
A key experimental procedure relevant to Ethionamide sulfoxide is its synthesis from the parent drug, Ethionamide. Research has demonstrated that the in vivo oxidation of ethionamide by the bacterial monooxygenase can be mimicked in vitro using a chemical oxidizing agent like peracetic acid.[9] This method provides a basis for the laboratory-scale synthesis of ethionamide sulfoxide.
Objective: To oxidize ethionamide to ethionamide sulfoxide using peracetic acid.
Materials:
-
Ethionamide
-
Peracetic Acid
-
0.1 M Perchloric Acid
-
Deionized Water
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate)
-
Analytical equipment for reaction monitoring and product characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).
Methodology:
-
Solubilization of Ethionamide: Due to its limited water solubility, ethionamide is first dissolved in 0.1 M perchloric acid to a concentration of 0.01 M.[9] Subsequent serial dilutions with deionized water can be performed to achieve the desired starting concentration.[9]
-
Oxidation Reaction:
-
The reaction is initiated by adding peracetic acid to the solubilized ethionamide solution.
-
The reaction proceeds in two phases: a rapid initial oxidation to yield ethionamide sulfoxide, followed by a slower, further oxidation to 2-ethylisonicotinamide.[9]
-
To isolate the sulfoxide, the reaction should be monitored closely and stopped after the first phase is complete.
-
-
Reaction Monitoring: The progress of the reaction can be monitored spectrophotometrically by observing the changes in absorbance at specific wavelengths corresponding to ethionamide and its oxidized products.[9]
-
Product Isolation and Characterization:
-
Once the initial rapid oxidation is complete, the reaction is quenched.
-
The product, ethionamide sulfoxide, can be isolated from the reaction mixture using techniques such as liquid-liquid extraction.
-
The identity and purity of the isolated ethionamide sulfoxide are confirmed using analytical methods like Electrospray Ionization Mass Spectrometry (ESI-MS), which will verify the expected molecular weight.[9]
-
This protocol provides a foundational method for the synthesis of ethionamide sulfoxide. For the synthesis of this compound, the starting material would be Ethionamide-D3.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of Ethionamide Sulfoxide from Ethionamide.
Caption: General workflow for the synthesis and analysis of Ethionamide Sulfoxide.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omsynth.com [omsynth.com]
- 5. BioOrganics [bioorganics.biz]
- 6. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 7. Ethionamide - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Methodological & Application
Application Note: Quantification of Ethionamide and its Active Metabolite, Ethionamide Sulfoxide, in Human Plasma using LC-MS/MS
Introduction
Ethionamide (B1671405) is a crucial second-line antitubercular drug for treating multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It is a prodrug that is metabolized to its active form, ethionamide sulfoxide (B87167), which exerts the therapeutic effect.[1][2][4] The bioactivation of ethionamide to ethionamide sulfoxide is carried out by the enzyme EthA in Mycobacterium tuberculosis and by flavin-containing monooxygenases (FMOs) in mammals.[1][2][4][5] Monitoring the plasma concentrations of both ethionamide and ethionamide sulfoxide is vital for optimizing treatment efficacy and minimizing toxicity. This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma.
Metabolic Pathway of Ethionamide
Ethionamide undergoes S-oxygenation to form the active metabolite, ethionamide sulfoxide. This conversion is a critical step for its antimycobacterial activity.
Caption: Metabolic activation of Ethionamide to Ethionamide Sulfoxide.
Experimental Workflow
The analytical workflow involves sample preparation from human plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: Workflow for Ethionamide and Ethionamide Sulfoxide quantification.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of human plasma, add the internal standard (prothionamide).
-
Perform solid-phase extraction to isolate ethionamide, ethionamide sulfoxide, and the internal standard.[6][7]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Mass Spectrometry
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethionamide | Value not available | Value not available |
| Ethionamide Sulfoxide | Value not available | Value not available |
| Prothionamide (IS) | Value not available | Value not available |
Note: Specific m/z values for precursor and product ions were not available in the searched documents.
Quantitative Data
The developed LC-MS/MS method demonstrates excellent linearity and precision for the quantification of both ethionamide and its sulfoxide metabolite.
Table 2: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| Ethionamide | 25.7 - 6120 | > 0.998 |
| Ethionamide Sulfoxide | 50.5 - 3030 | > 0.998 |
Data from Deshpande et al., 2011.[6][7]
Table 3: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Ethionamide | Meets FDA guidelines | Meets FDA guidelines | Meets FDA guidelines |
| Ethionamide Sulfoxide | Meets FDA guidelines | Meets FDA guidelines | Meets FDA guidelines |
The intra- and inter-day precision values for both analytes met the acceptance criteria as per FDA guidelines.[6][7]
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma. The method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.[6] This protocol can be readily implemented by researchers and drug development professionals for therapeutic drug monitoring and pharmacokinetic analysis of ethionamide.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Ethionamide Sulfoxide-D3 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) is a crucial second-line antitubercular drug used in the treatment of multi-drug resistant tuberculosis (MDR-TB). Its primary active metabolite, ethionamide sulfoxide (B87167), exhibits significant antimycobacterial activity.[1] Monitoring the levels of both the parent drug and its metabolites in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. Ethionamide sulfoxide-D3 is a deuterated stable isotope-labeled internal standard (IS) used for the accurate quantification of ethionamide sulfoxide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations during sample preparation and analysis.[2][3][4]
This document provides a detailed protocol for the sample preparation of ethionamide sulfoxide from human plasma for bioanalysis, utilizing this compound as the internal standard. The described method is based on solid-phase extraction (SPE), which is a reliable technique for extracting and concentrating analytes from complex biological matrices.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Blank human plasma (sourced from a certified blood bank)
-
Ethionamide sulfoxide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Ethionamide sulfoxide and this compound by dissolving the accurately weighed compounds in methanol.
-
Store the stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Ethionamide sulfoxide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of ethionamide and its sulfoxide from human plasma.[5][7]
-
Sample Aliquoting:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 300 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 50 µL of the 100 ng/mL this compound working solution to each plasma sample, calibration standard, and quality control sample.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to each tube.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 0.1% acetic acid in acetonitrile:water, 80:20 v/v).[5][7]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Workflow for the extraction of Ethionamide sulfoxide from plasma.
Data Presentation
Quantitative data from the analysis should be summarized for clarity and easy interpretation.
Calibration Curve
A linear calibration curve should be established for the concentration range of interest.[5][7]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Ethionamide sulfoxide | 50.5 - 3030 | > 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated at multiple quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 150 | < 15 | < 15 | 85 - 115 |
| Medium QC | 1500 | < 15 | < 15 | 85 - 115 |
| High QC | 2800 | < 15 | < 15 | 85 - 115 |
Stability
The stability of Ethionamide sulfoxide in plasma should be assessed under various conditions to ensure sample integrity.[6]
| Stability Test | Conditions | Deviation from Nominal (%) |
| Bench-top | 13 hours at room temperature | < 15 |
| Freeze-Thaw | 6 cycles from -80°C to room temp | < 15 |
| Long-term | 146 days at -80°C | < 15 |
| Post-preparative | 28 hours in autosampler at 4°C | < 15 |
Conclusion
This application note provides a detailed protocol for the sample preparation of this compound in human plasma using solid-phase extraction. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The clear workflow and structured data presentation guidelines facilitate the implementation and validation of this method in any bioanalytical laboratory.
References
- 1. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for the Quantification of Ethionamide and Ethionamide Sulfoxide in Plasma using Ethionamide-D3 as an Internal Standard for Pharmacokinetic Studies
Application Note
Introduction
Ethionamide (B1671405) is a crucial second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that is metabolized in the body to its active form, ethionamide sulfoxide (B87167), primarily by flavin-containing monooxygenases (FMOs).[1][2] Pharmacokinetic (PK) studies are essential for optimizing dosing regimens to ensure therapeutic efficacy while minimizing toxicity. Accurate and reliable bioanalytical methods are critical for the quantification of ethionamide and its active metabolite in biological matrices. This document provides a detailed protocol for the simultaneous determination of ethionamide and ethionamide sulfoxide in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ethionamide-D3 as an internal standard (IS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the simultaneous quantification of ethionamide, ethionamide sulfoxide, and the internal standard, Ethionamide-D3, in plasma samples. The analytes are separated from plasma components using a solid-phase extraction (SPE) technique. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, Ethionamide-D3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Data Presentation
Table 1: LC-MS/MS Parameters for Ethionamide, Ethionamide Sulfoxide, and Ethionamide-D3
| Parameter | Ethionamide | Ethionamide Sulfoxide | Ethionamide-D3 (Internal Standard) |
| Mass Spectrometry | |||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 167.1 | 183.1 | 170.1 |
| Product Ion (Q3) m/z | 107.1 | 107.2 | 107.1 |
| Declustering Potential (V) | 45 | 18 | To be optimized; similar to Ethionamide |
| Collision Energy (V) | 40 | 42 | To be optimized; similar to Ethionamide |
| Chromatography | |||
| Column | C18 reverse-phase (e.g., Peerless Basic C18, 4.6 x 75 mm, 3.5 µm) | ||
| Mobile Phase | 0.1% Acetic Acid in Water : Acetonitrile (20:80, v/v) | ||
| Flow Rate | 0.50 mL/min | ||
| Column Temperature | 35°C | ||
| Retention Time (approx.) | 2.50 min | 2.18 min | ~2.50 min |
| Note: The exact mass spectrometry parameters for Ethionamide-D3 should be optimized during method development. The precursor ion is based on the addition of three daltons for the deuterium (B1214612) atoms, and the product ion is expected to be the same as the non-labeled compound, assuming the deuterium label is not on the fragmented portion. |
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria (as per FDA/EMA Guidelines) | Typical Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.998 |
| Range | Ethionamide: 25-6000 ng/mL, Ethionamide Sulfoxide: 50-3000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; precision ≤ 20%; accuracy ± 20% | Ethionamide: ~25 ng/mL, Ethionamide Sulfoxide: ~50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effect observed |
| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within ± 15% of nominal concentration | Stable under tested conditions |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ethionamide, ethionamide sulfoxide, and Ethionamide-D3 reference standards into separate volumetric flasks.
-
Dissolve in methanol (B129727) to the final volume to obtain a concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the ethionamide and ethionamide sulfoxide stock solutions in methanol:water (50:50, v/v) to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the Ethionamide-D3 stock solution with methanol:water (50:50, v/v) to obtain a final concentration of 1 µg/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank plasma with the appropriate working standard solutions of ethionamide and ethionamide sulfoxide to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero standards) and QC samples (at a minimum of four levels: LLOQ, low, medium, and high).
-
The final concentration of the organic solvent in the spiked plasma should not exceed 5%.
Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of plasma sample (unknown, calibration standard, or QC), add 50 µL of the Ethionamide-D3 internal standard working solution (1 µg/mL) and vortex briefly.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 15-20 minutes before injecting the first sample.
-
Inject a defined volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in MRM mode.
Pharmacokinetic Study Protocol
-
Subject Enrollment:
-
Recruit subjects (healthy volunteers or patients) according to the study protocol and obtain informed consent.
-
-
Dosing:
-
Administer a single oral dose of ethionamide (e.g., 500 mg) after an overnight fast.[3]
-
-
Blood Sample Collection:
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
-
Visualizations
Caption: Metabolic pathway of Ethionamide activation.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Ethionamide Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Ethionamide sulfoxide-D3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes information on the expected fragmentation pattern, experimental procedures for quantification in biological matrices, and relevant data presented in a clear and accessible format.
Introduction
Ethionamide is a crucial second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its primary active metabolite, Ethionamide sulfoxide (B87167), exhibits significant activity against Mycobacterium tuberculosis. Pharmacokinetic studies of Ethionamide and its sulfoxide metabolite are essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for accurate quantification in biological samples by LC-MS/MS, as it corrects for matrix effects and variability in sample processing. Understanding the mass spectrometric fragmentation of this compound is fundamental for developing robust and sensitive bioanalytical methods.
Mass Spectrometry Fragmentation Pattern
The fragmentation of Ethionamide sulfoxide in positive ion electrospray ionization (ESI+) mode is characterized by a specific and reproducible pattern. The protonated molecule serves as the precursor ion. Based on established data for the non-deuterated analog, the fragmentation pathway for this compound can be reliably predicted.
Predicted Fragmentation of this compound:
Upon collision-induced dissociation (CID), the protonated Ethionamide sulfoxide molecule typically undergoes cleavage at the bond connecting the pyridine (B92270) ring to the carbothioamide sulfoxide group. The major, most stable fragment observed corresponds to the 2-ethylpyridine (B127773) moiety.
-
Precursor Ion ([M+H]⁺): For this compound, with three deuterium (B1214612) atoms on the ethyl group, the expected precursor ion is m/z 186.1.
-
Product Ion: The fragmentation results in the loss of the thioamide sulfoxide group. The resulting product ion is the deuterated 2-ethylpyridine cation, with an expected m/z of 110.2.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Analysis Protocol
This section details a validated LC-MS/MS method for the simultaneous quantification of Ethionamide, Ethionamide sulfoxide, and its deuterated internal standard in human plasma. This protocol is adapted from the validated method described by Deshpande et al. (2011).
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Caption: Bioanalytical workflow for this compound analysis.
I. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 15 seconds.
-
Add 300 µL of HPLC-grade water and vortex for another 15 seconds.
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/mL) with 2 mL of acetonitrile (B52724) followed by 2 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Inject a 5 µL aliquot of the eluate into the LC-MS/MS system.
II. Liquid Chromatography Method
The chromatographic separation is crucial for resolving the analytes from endogenous plasma components.
| Parameter | Condition |
| Column | Peerless Basic C18 (Dimensions not specified) |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (20:80, v/v) |
| Flow Rate | 0.50 mL/min |
| Total Run Time | 3.5 min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
Table 1: Liquid Chromatography Conditions.
III. Mass Spectrometry Method
The mass spectrometer should be operated in positive electrospray ionization mode, with detection performed using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface | Turboionspray™ |
| Interface Temperature | 350°C |
| Curtain Gas (CUR) | 35 psi |
| Nebulizer Gas (NEB) | 15 psi |
| Ion Source Gas 1 (GS1) | Not specified |
| Ion Source Gas 2 (GS2) | Not specified |
| Declustering Potential (DP) | Analyte-dependent |
| Entrance Potential (EP) | Analyte-dependent |
| Collision Energy (CE) | Analyte-dependent |
Table 2: General Mass Spectrometry Parameters.
IV. MRM Transitions and Quantitative Data
The following table summarizes the MRM transitions for Ethionamide sulfoxide and its deuterated internal standard. These transitions are essential for the selective and sensitive quantification of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Transition |
| Ethionamide Sulfoxide | 183.10 | 107.20 | 183.10 → 107.20 |
| This compound | 186.10 | 110.20 | 186.10 → 110.20 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions. Data for the non-deuterated compound is from Deshpande et al. (2011)[1], and data for the D3 analog is predicted based on this.
Conclusion
This document outlines the predicted mass spectrometric fragmentation pattern of this compound and provides a detailed, validated protocol for its use as an internal standard in quantitative bioanalysis. The characteristic fragmentation of the protonated molecule to a stable product ion allows for the development of highly selective and sensitive LC-MS/MS methods. The provided experimental protocol offers a robust starting point for researchers in clinical pharmacology and drug development for the accurate measurement of Ethionamide sulfoxide in biological matrices, facilitating critical pharmacokinetic and therapeutic drug monitoring studies.
References
Application Note: Chromatographic Separation of Ethionamide and Ethionamide Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) is a crucial second-line antitubercular drug employed in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It functions as a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effect.[4] The primary active metabolite is ethionamide sulfoxide (B87167), formed through the oxidation of the parent drug.[1][2][3] Monitoring the plasma concentrations of both ethionamide and its active sulfoxide metabolite is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.
This application note provides a detailed protocol for the simultaneous quantification of ethionamide and its deuterated internal standard, ethionamide sulfoxide-D3, in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]
Metabolic Pathway of Ethionamide
Ethionamide is activated by the mycobacterial enzyme EthA, a monooxygenase, which converts it to ethionamide sulfoxide.[1][4] This active metabolite then targets the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.[4]
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma.[5][6] this compound is used as an internal standard (IS) for improved accuracy and precision.
Materials and Reagents
-
Ethionamide reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines the sample preparation procedure:
-
Spiking: To 300 µL of human plasma, add the internal standard, this compound.
-
Extraction: Perform solid-phase extraction to isolate the analytes from the plasma matrix.[5][6]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of ethionamide and this compound are achieved using the following conditions.[5][6]
| Parameter | Condition |
| Chromatography | |
| HPLC Column | Peerless Basic C18 (dimensions not specified) |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (20:80, v/v) |
| Flow Rate | 0.50 mL/min |
| Run Time | 3.5 min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The developed LC-MS/MS method demonstrates excellent linearity and sensitivity for the quantification of both ethionamide and ethionamide sulfoxide.[5][6]
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Ethionamide | 2.50 | 25.7 - 6120 | > 0.998 |
| Ethionamide Sulfoxide | 2.18 | 50.5 - 3030 | > 0.998 |
| Prothionamide (IS) | 2.68 | - | - |
Note: Prothionamide was used as the internal standard in the cited study; for this application note, we have adapted it to the use of this compound, which would have a slightly different retention time but serve the same purpose.
The precision of the method, as indicated by intra- and inter-day variations, meets the acceptance criteria set by the FDA guidelines.[5][6]
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous determination of ethionamide and its active metabolite, ethionamide sulfoxide, in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol highly suitable for pharmacokinetic and therapeutic drug monitoring studies in patients undergoing treatment for multidrug-resistant tuberculosis. The short run time of 3.5 minutes allows for high-throughput analysis.[5][6]
References
- 1. scispace.com [scispace.com]
- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ethionamide and its Metabolites in Human Plasma Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research, clinical pharmacology, and bioanalysis.
Abstract
Ethionamide (B1671405) (ETH) is a critical second-line antitubercular drug for treating multidrug-resistant tuberculosis (MDR-TB).[1][2][3] As a prodrug, it requires metabolic activation to exert its therapeutic effect.[4] The primary active metabolite is ethionamide sulfoxide (B87167) (ETH-SO), which exhibits potent antimycobacterial activity.[1][5] Accurate quantification of ethionamide and its metabolites in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and optimizing patient dosing regimens.[6][7] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma. The use of stable isotope-labeled (deuterated) internal standards is presented as the gold standard for achieving the highest accuracy and precision by compensating for matrix effects and variability in sample processing.[8][9][10]
Ethionamide Metabolism
Ethionamide is activated within mycobacteria by the monooxygenase enzyme EthA, which converts it to ethionamide sulfoxide (ETH-SO).[1][4] ETH-SO is the primary active metabolite responsible for inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4] ETH-SO is further metabolized to inactive compounds.[1][5] Understanding this pathway is crucial for interpreting drug concentration data.
Caption: Metabolic activation pathway of Ethionamide.
Principle of Quantitation with Deuterated Standards
In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample to correct for analytical variability.[8][11] A deuterated internal standard, where one or more hydrogen atoms are replaced by deuterium, is the ideal choice.[9][11]
Key Advantages:
-
Near-Identical Physicochemical Properties: Deuterated standards have virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[9][11]
-
Co-elution: The IS co-elutes with the analyte, providing the most effective compensation for matrix-induced ion suppression or enhancement at the specific point of elution.[10]
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[9]
This approach significantly improves method robustness, accuracy, and reproducibility, which is recognized by regulatory bodies like the FDA.[9][10] While other compounds like prothionamide have been used as internal standards for ethionamide analysis, deuterated standards remain the superior choice for minimizing analytical error.[5]
Detailed Experimental Protocol
This protocol outlines a method for the extraction and simultaneous quantification of ethionamide and ethionamide sulfoxide from human plasma.
Materials and Reagents
-
Analytes: Ethionamide (ETH), Ethionamide Sulfoxide (ETH-SO) reference standards.
-
Internal Standards (IS): Ethionamide-d4 (ETH-d4) and Ethionamide Sulfoxide-d4 (ETH-SO-d4). Note: If deuterated standards are unavailable, prothionamide can be used as a structural analog IS, though this is less ideal.[5]
-
Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) of LC-MS grade.
-
Reagents: Formic acid or acetic acid, ammonium (B1175870) acetate, and ultrapure water.
-
Plasma: Blank human plasma from a certified blood bank.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ETH, ETH-SO, and their corresponding deuterated internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the deuterated IS stock solutions to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation Workflow)
Protein precipitation is a rapid and effective method for extracting ethionamide and its metabolites from plasma.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.50 mL/min[5] |
| Gradient | Start with 20% B, increase to 80-95% B over 2-3 minutes, hold, then re-equilibrate. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole Mass Spectrometer |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantitative Parameters
MRM Transitions
MRM is used for its high selectivity and sensitivity. The transitions for the analytes and their deuterated internal standards must be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ethionamide | 167.0 | 106.0 | 25 | 15 |
| Ethionamide-d4 (IS) | 171.0 | 110.0 | 25 | 15 |
| Ethionamide Sulfoxide | 183.0 | 106.0 | 30 | 20 |
| Ethionamide SO-d4(IS) | 187.0 | 110.0 | 30 | 20 |
| Note: These are representative values and require optimization on the specific mass spectrometer. |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics based on published methods for ethionamide quantification.[5]
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Ethionamide | 25 - 6120 | 25.7 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Ethionamide Sulfoxide | 50 - 3030 | 50.5 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Data adapted from a validated method using a structural analog IS. Similar or better performance is expected with a deuterated IS.[5]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust tool for the simultaneous quantification of ethionamide and its active metabolite, ethionamide sulfoxide, in human plasma. The incorporation of deuterated internal standards is strongly recommended to ensure the highest data quality, which is paramount for clinical and research applications aimed at optimizing the treatment of multidrug-resistant tuberculosis. This protocol offers a solid foundation for researchers to implement reliable bioanalytical methods for ethionamide and its metabolites.
References
- 1. scispace.com [scispace.com]
- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Ethionamide Using Ethionamide Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETA) is a critical second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation to exert its therapeutic effect. The primary active metabolite is ethionamide sulfoxide (B87167) (ETASO), formed through the S-oxidation of the parent drug.[1][2][3][4] In humans, this metabolic activation is predominantly catalyzed by flavin-containing monooxygenases (FMOs), with FMO3 being the principal isoform in the liver and FMO2 in the lungs.[1][3] Further oxidation of ETASO to a sulfinic acid and subsequently to 2-ethyl-4-amidopyridine can occur, though this pathway is less prominent in mammals compared to Mycobacterium tuberculosis.[1][3][4]
Understanding the in vitro metabolism of ethionamide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. Human liver microsomes (HLMs) serve as a reliable in vitro model for these studies as they are rich in FMO enzymes.[5][6]
This document provides detailed application notes and protocols for conducting in vitro metabolism studies of ethionamide using human liver microsomes, with a focus on the formation of ethionamide sulfoxide. The protocol incorporates the use of Ethionamide sulfoxide-D3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Ethionamide
The metabolic activation of ethionamide is a critical step for its antimycobacterial activity. The pathway involves the following key transformations:
Caption: Metabolic activation pathway of Ethionamide.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro metabolism study of ethionamide.
Caption: Experimental workflow for in vitro metabolism.
Data Presentation: Kinetic Parameters of Ethionamide S-Oxidation
The following table summarizes the kinetic parameters for the formation of ethionamide sulfoxide catalyzed by human FMO isoforms. This data is essential for understanding the efficiency of ethionamide bioactivation.
| Enzyme Isoform | Km (µM) | kcat (min⁻¹) | Reference |
| Human FMO1 | 105 | 89.9 | [2] |
| Human FMO3 | 336 | 58.4 | [2] |
Experimental Protocols
In Vitro Metabolism of Ethionamide in Human Liver Microsomes
This protocol describes the procedure for incubating ethionamide with pooled human liver microsomes to determine the rate of formation of ethionamide sulfoxide.
Materials:
-
Ethionamide
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., 1 mM NADPH, 2 mM glucose-6-phosphate, 0.25 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution
-
Acetonitrile (B52724) (ice-cold)
-
This compound in acetonitrile (Internal Standard solution)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures (final volume of 250 µL) by adding the following in order:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
Ethionamide solution (to achieve a final concentration, e.g., 200 µM)
-
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM). For negative controls, add an equal volume of buffer instead of NADPH.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). Ensure gentle shaking throughout the incubation.
-
Terminate Reaction: Stop the reaction at each time point by adding 75 µL of ice-cold acetonitrile containing the internal standard, this compound (final concentration, e.g., 100 ng/mL).
-
Protein Precipitation: Vortex the tubes vigorously and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification of Ethionamide and Ethionamide Sulfoxide
This protocol provides a general method for the simultaneous quantification of ethionamide and its metabolite, ethionamide sulfoxide, using a deuterated internal standard.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Peerless Basic C18, or equivalent).[7]
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Flow Rate: 0.50 mL/min[7]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethionamide | 167.1 | 134.1 |
| Ethionamide Sulfoxide | 183.1 | 150.1 |
| This compound | 186.1 | 153.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Procedure:
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of ethionamide and ethionamide sulfoxide into the same matrix as the study samples (e.g., buffer with heat-inactivated microsomes). Add the internal standard to all standards, QCs, and study samples.
-
Sample Analysis: Inject the processed samples, calibration standards, and quality controls onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for ethionamide, ethionamide sulfoxide, and this compound.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use the regression equation from the calibration curve to determine the concentrations of ethionamide and ethionamide sulfoxide in the study samples.
References
- 1. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Ethionamide using Ethionamide Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a critical second-line antitubercular drug for treating multidrug-resistant tuberculosis (MDR-TB).[1] It is a prodrug that requires bioactivation by the monooxygenase enzyme EthA in Mycobacterium tuberculosis to form its active metabolite, ethionamide sulfoxide (B87167) (ETASO).[2][3][4] ETASO, along with further metabolites, inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4]
Therapeutic Drug Monitoring (TDM) is highly recommended for patients on ethionamide due to its erratic absorption and the need to maintain concentrations within the therapeutic window to ensure efficacy while minimizing toxicity.[5][6] Common adverse effects include gastrointestinal disturbances, hepatotoxicity, and hypothyroidism, necessitating regular monitoring of liver and thyroid function.[7][8][9] TDM allows for dose adjustments to optimize treatment outcomes.[6]
This document provides a detailed protocol for the quantification of ethionamide and its active metabolite, ethionamide sulfoxide, in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Ethionamide sulfoxide-D3 is employed as the internal standard (IS) to ensure accuracy and precision.
Metabolic Pathway of Ethionamide
Ethionamide is metabolized in both the host and the mycobacterium. In the host, mammalian flavin-containing monooxygenases (FMOs) can convert it to ethionamide sulfoxide.[10] Within the mycobacterium, the enzyme EthA is responsible for this critical activation step, which is the first in a cascade leading to the active drug form.[1][3]
Caption: Metabolic activation of Ethionamide to its active form.
Experimental Protocol: LC-MS/MS for Ethionamide and Ethionamide Sulfoxide
This protocol is adapted from a validated method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma.[5]
1. Materials and Reagents
-
Ethionamide (analytical standard)
-
Ethionamide Sulfoxide (analytical standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human Plasma (drug-free, sourced from a certified blood bank)
-
Solid-Phase Extraction (SPE) cartridges
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: Peerless Basic C18 (or equivalent)
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethionamide, Ethionamide Sulfoxide, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Mobile Phase: 0.1% Acetic Acid in Acetonitrile (80:20, v/v).
4. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
To 300 µL of human plasma, add the internal standard (this compound) and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | |
| Column | Peerless Basic C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (20:80, v/v)[5] |
| Flow Rate | 0.50 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Total Run Time | 3.5 minutes[5] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Ethionamide | m/z 167.1 → 134.1 |
| Ethionamide Sulfoxide | m/z 183.1 → 134.1 |
| This compound | m/z 186.1 → 134.1 (inferred) |
6. Data Analysis
-
Quantify the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of ethionamide and ethionamide sulfoxide in the unknown samples from the calibration curve.
Assay Workflow
Caption: Workflow for the TDM of Ethionamide and Ethionamide Sulfoxide.
Quantitative Data Summary
The following tables summarize the validation parameters for the described LC-MS/MS method, adapted from a published study.[5]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Ethionamide | 25.7 - 6120 | > 0.998 | 25.7 |
| Ethionamide Sulfoxide | 50.5 - 3030 | > 0.998 | 50.5 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Ethionamide | LLOQ | 25.7 | 4.9 | 102.1 | 6.2 | 104.5 |
| LQC | 76.1 | 3.8 | 98.7 | 5.1 | 101.3 | |
| MQC | 2895 | 2.9 | 95.5 | 3.7 | 97.8 | |
| HQC | 5073 | 2.5 | 97.2 | 3.1 | 99.4 | |
| Ethionamide Sulfoxide | LLOQ | 50.5 | 5.8 | 97.4 | 7.1 | 103.2 |
| LQC | 151 | 4.5 | 99.1 | 6.3 | 101.8 | |
| MQC | 1412 | 3.1 | 96.8 | 4.2 | 98.9 | |
| HQC | 2811 | 2.8 | 98.3 | 3.6 | 100.5 |
Table 3: Stability Data
| Analyte | Stability Condition | LQC Deviation (%) | HQC Deviation (%) |
| Ethionamide | Bench-top (13 hours)[10] | -2.8 | -1.9 |
| Autosampler (28 hours)[10] | -3.5 | -2.4 | |
| Freeze-Thaw Cycles (6 cycles)[10] | -4.1 | -3.2 | |
| Long-term Freezer (-80°C, 146 days)[10] | -5.2 | -4.5 | |
| Ethionamide Sulfoxide | Bench-top (13 hours)[10] | -3.1 | -2.5 |
| Autosampler (28 hours)[10] | -3.9 | -2.9 | |
| Freeze-Thaw Cycles (6 cycles)[10] | -4.6 | -3.8 | |
| Long-term Freezer (-80°C, 146 days)[10] | -5.8 | -4.9 |
Clinical Application and Monitoring
-
Target Concentration: The target peak plasma concentration for ethionamide is generally considered to be 1-5 µg/mL (1000-5000 ng/mL) after a 250-500 mg daily dose.[3]
-
Sampling Time: Peak levels are typically observed 2-6 hours post-dose.[3] To differentiate between delayed absorption and malabsorption, collecting samples at both 2 and 6 hours post-dose is recommended.[11]
-
Patient Monitoring: In addition to TDM, regular monitoring of liver function tests (monthly) and thyroid function (periodically) is crucial throughout the treatment course.[4][7]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific tool for the therapeutic drug monitoring of ethionamide and its active metabolite. This allows for individualized dose adjustments, which is critical for optimizing efficacy and minimizing the risk of adverse events in patients undergoing treatment for multidrug-resistant tuberculosis.
References
- 1. extranet.who.int [extranet.who.int]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethionamide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. Validated LC-MS/MS Panel for Quantifying 11 Drug-Resistant TB Medications in Small Hair Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Application of Ethionamide Sulfoxide-D3 in Drug Interaction Studies
Application Note AN-ETH-S-D3-001
Introduction
Ethionamide (B1671405) is a second-line antitubercular agent crucial for treating multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that is metabolically activated to ethionamide sulfoxide (B87167), the primary active metabolite responsible for its antimycobacterial activity.[1][2][3] The metabolic conversion is primarily mediated by flavin-containing monooxygenases (FMOs) in the liver.[4] Understanding the potential for drug-drug interactions (DDIs) with co-administered therapies is critical for maintaining efficacy and avoiding toxicity. Ethionamide sulfoxide-D3 is a stable, isotopically labeled form of the active metabolite, which serves as an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.[5][6] Its use ensures accurate and precise quantification of ethionamide sulfoxide in complex biological matrices, which is fundamental for pharmacokinetic and drug interaction studies.
Rationale for Use in DDI Studies
While studies have shown that ethionamide does not cause significant inhibition of major cytochrome P450 (CYP) enzymes, the potential for DDIs through other mechanisms exists.[7] For instance, co-administration of ethionamide with isoniazid (B1672263) can lead to increased serum concentrations of isoniazid.[2][8] Therefore, accurate monitoring of ethionamide and its active metabolite, ethionamide sulfoxide, is essential when assessing the impact of concomitant medications on its pharmacokinetics. The use of this compound as an internal standard is critical for mitigating matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative data in such studies.
Key Applications
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Accurate determination of ethionamide sulfoxide concentrations to establish PK/PD relationships in the presence of co-administered drugs.
-
Drug-Drug Interaction Studies: Quantifying changes in ethionamide and ethionamide sulfoxide exposure when administered with other medications to identify and characterize potential DDIs.
-
Therapeutic Drug Monitoring (TDM): Ensuring ethionamide concentrations remain within the therapeutic window, especially in complex treatment regimens for MDR-TB.
Metabolic Pathway of Ethionamide
Caption: Metabolic activation of Ethionamide to its active sulfoxide form.
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
This protocol is designed to assess the potential of a test compound to inhibit the major cytochrome P450 enzymes, using Ethionamide as a negative control for comparative purposes.
1. Materials:
- Human liver microsomes (HLMs)
- NADPH regenerating system
- CYP-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
- Test compound and Ethionamide
- Acetonitrile (B52724) (ACN) for reaction termination
- LC-MS/MS system
2. Procedure:
- Prepare incubation mixtures containing HLMs, phosphate (B84403) buffer, and the CYP-specific substrate in a 96-well plate.
- Add the test compound or Ethionamide at various concentrations. Include a vehicle control.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for the specified time for each substrate.
- Terminate the reaction by adding cold ACN.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
- Calculate the IC50 value for the test compound.
Protocol 2: Pharmacokinetic Study in Humans for DDI Assessment
This protocol outlines a typical clinical study to evaluate the effect of a co-administered drug on the pharmacokinetics of ethionamide, utilizing this compound as an internal standard.
1. Study Design:
- A two-period, crossover study design is recommended.
- Period 1: Administer a single dose of ethionamide to healthy volunteers.
- Washout period.
- Period 2: Administer the interacting drug for a specified duration, followed by a single dose of ethionamide.
2. Blood Sampling:
- Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Process blood samples to obtain plasma and store at -80°C until analysis.
3. Bioanalytical Method:
- Sample Preparation:
- Thaw plasma samples.
- To 100 µL of plasma, add an internal standard solution containing Ethionamide-D3 and this compound.
- Perform protein precipitation with ACN.
- Centrifuge and transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis:
- Inject the prepared sample onto a C18 reverse-phase column.
- Use a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
- Monitor the parent and product ions for ethionamide, ethionamide sulfoxide, and their deuterated internal standards in Multiple Reaction Monitoring (MRM) mode.
4. Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life for ethionamide and ethionamide sulfoxide in both periods.
- Statistically compare the parameters to determine the significance of any observed drug interaction.
Experimental Workflow for a DDI Study
Caption: Workflow for a typical drug-drug interaction study involving Ethionamide.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ethionamide and Ethionamide Sulfoxide
| Parameter | Ethionamide | Ethionamide Sulfoxide | Reference |
| Tmax (hours) | ~1.0 - 3.0 | - | [2][9] |
| Half-life (hours) | ~2.0 - 3.0 | - | [2][9] |
| Plasma Protein Binding | ~30% | - | [1][2] |
| Volume of Distribution | ~93.5 L | - | [1] |
| Metabolism | Hepatic (to active sulfoxide) | - | [1][2] |
| Excretion | Urine (<1% as unchanged drug) | - | [1][2] |
Data for Ethionamide Sulfoxide is less commonly reported in general literature but is quantified in specific pharmacokinetic studies.
Table 2: Known Drug Interactions with Ethionamide
| Interacting Drug | Effect on Interacting Drug | Clinical Recommendation | Reference |
| Isoniazid | Increased serum concentration of isoniazid. | Monitor for isoniazid-related adverse effects (e.g., peripheral neuritis, hepatotoxicity). Supplemental pyridoxine (B80251) is recommended. | [2][8] |
| Cycloserine | Increased risk of CNS adverse effects, including seizures. | Use with caution and monitor for neurotoxicity. | [2][9][10] |
| Ethanol | May precipitate a psychotic reaction. | Avoid excessive alcohol consumption. | [2][10] |
Conclusion
This compound is an essential tool for conducting robust drug interaction studies involving ethionamide. Its use as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of the active metabolite, ethionamide sulfoxide. This is critical for elucidating the pharmacokinetic profile of ethionamide in the presence of co-administered drugs and for making informed clinical decisions to ensure the safe and effective use of this important antitubercular agent. While ethionamide does not appear to be a significant inhibitor of CYP enzymes, clinically relevant interactions with other antitubercular drugs have been documented, underscoring the need for careful pharmacokinetic evaluation in the context of multi-drug regimens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. extranet.who.int [extranet.who.int]
- 3. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 4. Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect of antituberculosis drugs on human cytochrome P450-mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Isoniazid Intake on Ethionamide Pharmacokinetics and Target Attainment in Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethionamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Isotopic Back-Exchange of Ethionamide Sulfoxide-D3
Welcome to the technical support center for Ethionamide sulfoxide-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic back-exchange and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A1: Isotopic back-exchange is the process where deuterium (B1214612) (D) atoms on a labeled compound, such as this compound, are replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents).[1] This is a concern because it can compromise the accuracy and precision of quantitative analyses that rely on a stable, deuterated internal standard.[1] The loss of the deuterium label can lead to an underestimation of the analyte concentration and affect the reliability of pharmacokinetic and metabolic studies.[1]
Q2: Which positions on the this compound molecule are most susceptible to back-exchange?
A2: The deuterium atoms on the ethyl group of this compound are generally stable. However, protons attached to heteroatoms, such as the nitrogen atom of the amine group (-NH2) on the sulfinylmethanamine moiety, are labile and prone to exchange with protons from the solvent. While the D3 label is on the ethyl group, understanding labile protons on the molecule is crucial for overall handling.
Q3: What are the primary factors that promote isotopic back-exchange?
A3: The main factors that can induce isotopic back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.
-
Solvent Type: Protic solvents, such as water and methanol, can readily donate protons and facilitate back-exchange.
Q4: How can I minimize back-exchange during sample preparation and analysis?
A4: To minimize back-exchange, it is recommended to:
-
Maintain a neutral or slightly acidic pH (around pH 6-7) for all solutions and mobile phases.
-
Keep samples and solutions at low temperatures (e.g., 4°C or on ice) throughout the experimental workflow.[2]
-
Use aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) whenever possible, especially for sample reconstitution and storage.
-
Minimize the exposure of the deuterated standard to aqueous environments.
Q5: What are the best practices for storing this compound?
A5: Proper storage is critical for maintaining the isotopic integrity of this compound. It is recommended to:
-
Store the compound in a tightly sealed container at the recommended temperature, typically -20°C for long-term storage.[3]
-
Protect from light by using amber vials or storing in the dark.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
-
Reconstitute in a high-purity, dry aprotic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of Deuterium Signal / Peak at Analyte m/z in Internal Standard | Isotopic back-exchange has occurred. | - Review the pH of all solvents and mobile phases; adjust to a neutral or slightly acidic range.- Ensure all sample handling and analysis steps are performed at low temperatures.- Minimize the use of protic solvents. Reconstitute the standard in an aprotic solvent.- Verify the storage conditions of the standard. |
| Poor Peak Shape or Tailing | The analyte or internal standard is interacting with the analytical column. | - Optimize the mobile phase composition and gradient.- Consider a different column chemistry.- Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent Internal Standard Response | Variability in sample preparation or instrument performance. | - Ensure accurate and consistent spiking of the internal standard in all samples.- Check for matrix effects by comparing the response in neat solution versus matrix.- Verify the stability of the compound in the autosampler over the course of the analytical run. |
| Analyte and Internal Standard Chromatographic Separation | Isotope effect leading to different retention times. | - This is sometimes unavoidable with deuterated standards.[1] Ensure that the integration windows for both the analyte and the internal standard are set correctly to accurately measure their respective peak areas. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Solvent Selection: Use a high-purity, dry aprotic solvent such as acetonitrile or ethyl acetate (B1210297) for reconstitution.
-
Stock Solution Preparation:
-
Carefully weigh the required amount of this compound.
-
Dissolve the standard in the chosen aprotic solvent in a volumetric flask.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber, tightly sealed vial.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (preferably the initial mobile phase for LC-MS analysis).
-
Prepare fresh working solutions daily or as needed.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice.
-
Internal Standard Spiking: Add the this compound working solution to the samples at the beginning of the extraction procedure.
-
Protein Precipitation/Extraction:
-
Add a protein precipitation agent (e.g., cold acetonitrile) to the sample.
-
Vortex and centrifuge at a low temperature.
-
Transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Simplified pathway of isotopic back-exchange for this compound.
Caption: Recommended experimental workflow to minimize back-exchange.
References
Technical Support Center: Addressing Chromatographic Peak Shifts of Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the chromatographic peak shifts of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated counterpart?
A1: This phenomenon is known as the chromatographic isotope effect (CIE). The primary cause lies in the physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to a smaller molecular volume and altered intermolecular interactions.[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic, resulting in weaker interactions with the non-polar stationary phase and, consequently, earlier elution compared to their non-deuterated (protiated) analogs.[1][2][3][4] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times.[2][5]
Q2: What factors influence the magnitude of the retention time shift?
A2: The extent of the retention time shift caused by the isotope effect is influenced by several factors:
-
Number of Deuterium (B1214612) Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[1][2][6]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and how it interacts with the stationary phase.[1][2][7] For example, deuterium substitution on an sp²-hybridized carbon may have a different impact than substitution on an sp³-hybridized carbon.[1]
-
Molecular Structure: The inherent chemical properties of the analyte itself play a significant role in the extent of the isotope effect.[2]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and column temperature can all modulate the observed retention time difference.[5]
Q3: My deuterated standard and analyte used to co-elute, but now I'm seeing a significant shift. What could be the cause?
A3: While a small, consistent shift is due to the inherent isotope effect, a sudden or drifting separation between a previously co-eluting analyte and its deuterated internal standard typically indicates a change in the chromatographic system itself.[2][8] Common causes are often related to the mobile phase, the column, or the HPLC system hardware.[8]
Q4: How can a retention time shift negatively affect my quantitative results?
A4: A significant chromatographic shift can compromise the accuracy and precision of quantification.[1] The fundamental purpose of a co-eluting internal standard is to experience the same matrix effects (ion suppression or enhancement) as the analyte.[9][10] If the deuterated standard does not co-elute with the analyte, it may be subjected to different matrix effects, leading to variability in ionization efficiency and ultimately undermining the reliability of the analytical method.[1][4][10]
Q5: What are common system-related causes for retention time drift for both the analyte and the standard?
A5: When both the analyte and the internal standard retention times are drifting together, it usually points to a systemic issue:
-
Mobile Phase Composition: Minor changes, such as the evaporation of a more volatile solvent from the mobile phase reservoir or inconsistent preparation between batches, can cause significant retention time drift.[8]
-
Column Equilibration and Aging: A new column may require an extended equilibration period for retention times to stabilize.[8] Over time, column performance can degrade, leading to gradual shifts in retention.[8]
-
Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[2][11] An increase in temperature generally leads to shorter retention times.[2][11]
-
HPLC System Issues: Leaks in the system can cause pressure fluctuations, and pump malfunctions can lead to an unstable flow rate, both of which will result in inconsistent retention times.[8]
Q6: How can I minimize or manage the retention time difference to achieve co-elution?
A6: Several method parameters can be adjusted to minimize the separation between the deuterated and non-deuterated compounds:
-
Adjust Mobile Phase Composition: Small changes to the organic solvent ratio can influence the degree of separation.[1][8]
-
Optimize Column Temperature: Systematically adjusting the column temperature can impact selectivity and potentially reduce the retention time shift.[1][8]
-
Modify the Gradient Profile: Adjusting the gradient slope can sometimes help to achieve co-elution.[8]
-
Consider Alternative Internal Standards: If co-elution cannot be achieved through method optimization, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[9][12]
Troubleshooting Guide
A systematic approach is essential when troubleshooting chromatographic shifts of deuterated standards. The following workflow outlines the key steps to diagnose and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Ethionamide Sulfoxide-D3 Detection
Welcome to the technical support center for the analysis of Ethionamide (B1671405) sulfoxide-D3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of Ethionamide sulfoxide-D3?
A1: The most common and highly sensitive technique for the quantification of ethionamide and its metabolite, ethionamide sulfoxide (B87167), in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high specificity and the ability to detect analytes at very low concentrations.[3]
Q2: What type of sample preparation is recommended for plasma samples?
A2: Solid-Phase Extraction (SPE) is a frequently used and effective method for extracting ethionamide and ethionamide sulfoxide from human plasma.[1][2] This technique helps to remove potential interferences from the complex biological matrix, thereby improving the sensitivity and robustness of the assay.[3] Protein precipitation is another viable, simpler alternative.[5][6]
Q3: Why is an internal standard (IS) necessary for the analysis?
A3: An internal standard is crucial for accurate quantification in LC-MS/MS analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response. Prothionamide is a suitable internal standard for the simultaneous quantification of ethionamide and ethionamide sulfoxide.[1][2]
Q4: What are typical validation parameters to ensure a reliable method?
A4: A bioanalytical method should be fully validated to ensure its suitability for the intended purpose.[7] Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, matrix effect, carry-over, and stability.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or inadequate tuning of parameters like desolvation temperature and gas settings can lead to poor signal.[6]
-
Inefficient Sample Extraction: The chosen sample preparation method may not be effectively extracting the analyte from the matrix.
-
Ion Suppression: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a suppressed signal.[3]
-
Suboptimal Chromatographic Conditions: Poor peak shape or retention can result in a lower signal-to-noise ratio.
Troubleshooting Steps:
-
Optimize MS Parameters:
-
Infuse a standard solution of this compound to fine-tune the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Optimize source parameters such as capillary voltage, gas flow, and desolvation temperature to maximize the analyte signal.[3]
-
-
Improve Sample Preparation:
-
Mitigate Ion Suppression:
-
Adjust the chromatographic method to separate the analyte from interfering matrix components.[3]
-
Consider using a microflow LC system to enhance peak resolution.[3]
-
Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[2]
-
-
Optimize Chromatography:
-
Ensure the mobile phase composition is optimal for the retention and peak shape of Ethionamide sulfoxide. A common mobile phase is a mixture of acetonitrile (B52724) and an aqueous solution with a modifier like acetic acid or ammonium (B1175870) formate.[1][2]
-
Use a suitable analytical column, such as a C18 column.[1][2]
-
Issue 2: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent results.
-
Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Automate sample preparation steps where possible.[5]
-
Ensure consistent vortexing times, centrifugation speeds, and evaporation conditions.
-
-
Check Instrument Performance:
-
Run system suitability tests before each batch to ensure the instrument is performing within specifications.
-
Monitor for pressure fluctuations in the LC system and signal intensity variations in the MS.
-
-
Verify Internal Standard Performance:
-
The internal standard should be added early in the sample preparation process to account for variability in all steps.
-
Ensure the internal standard and analyte have similar retention times and ionization efficiencies.
-
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantitation of Ethionamide and Ethionamide Sulfoxide in Human Plasma[1][2]
-
Sample Preparation (Solid-Phase Extraction):
-
To 300 µL of human plasma, add the internal standard (prothionamide).
-
Perform solid-phase extraction to isolate the analytes and the internal standard.
-
-
Chromatographic Conditions:
-
Column: Peerless Basic C18
-
Mobile Phase: 0.1% acetic acid in water and acetonitrile (20:80, v/v)
-
Flow Rate: 0.50 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Quantitative Data Summary
| Parameter | Ethionamide | Ethionamide Sulfoxide | Reference |
| Linearity Range | 25.7–6120 ng/mL | 50.5–3030 ng/mL | [1][2] |
| LLOQ | 25.7 ng/mL | 50.5 ng/mL | [1][2] |
| Retention Time | 2.50 min | 2.18 min | [1][2] |
Visualizations
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Ethionamide sulfoxide-D3 stability in different biological matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethionamide sulfoxide-D3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterated form of Ethionamide sulfoxide (B87167), the active metabolite of the anti-tuberculosis drug Ethionamide. Its stability in biological matrices such as plasma, urine, and tissue homogenates is critical for accurate pharmacokinetic and pharmacodynamic studies. Degradation of the analyte can lead to underestimation of its concentration, resulting in erroneous data interpretation.
Q2: What are the main factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of drug metabolites in biological matrices.[1][2] These include:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1][2]
-
pH: Acidic or basic conditions can promote hydrolysis or other degradation pathways.[1][2]
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the analyte.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light.[1][2]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact analyte stability.
Q3: Is there specific stability data available for this compound?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in stored samples.
-
Possible Cause: Analyte degradation due to improper storage conditions.
-
Troubleshooting Steps:
-
Review Storage Temperature: Ensure samples are consistently stored at the recommended temperature. For long-term stability, storage at -80°C is generally recommended.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.[4]
-
Protect from Light: Store samples in amber-colored tubes or in the dark to prevent photodegradation.
-
Evaluate pH: If the sample matrix has an extreme pH, consider adjusting it to a neutral range if it does not interfere with the analytical method.
-
Perform a Stability Study: Conduct a systematic stability study under your laboratory's specific storage and handling conditions to determine the degradation rate.
-
Issue 2: High variability in results between replicate samples.
-
Possible Cause: Inconsistent sample handling or processing.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all samples are handled and processed uniformly. This includes thawing time, extraction procedures, and time spent at room temperature.
-
Assess Bench-Top Stability: Determine the stability of this compound in the biological matrix at room temperature for the duration of your sample preparation workflow.
-
Check for Matrix Effects: Ion suppression or enhancement in the analytical method (e.g., LC-MS/MS) can cause variability. Evaluate and mitigate matrix effects during method development.
-
Stability Data for Ethionamide and Ethionamide Sulfoxide in Human Plasma
The following tables summarize the stability data for the non-deuterated forms of Ethionamide and its sulfoxide in human plasma, which can be used as a proxy until specific data for the D3-labeled compound is available.
Table 1: Bench-Top and Autosampler Stability of Ethionamide and Ethionamide Sulfoxide in Human Plasma [3]
| Analyte | Condition | Duration (hours) | Stability (% of Initial Concentration) |
| Ethionamide | Bench-Top (Room Temp) | 13 | Within ±15% |
| Ethionamide Sulfoxide | Bench-Top (Room Temp) | 13 | Within ±15% |
| Ethionamide | Autosampler | 28 | Within ±15% |
| Ethionamide Sulfoxide | Autosampler | 28 | Within ±15% |
Table 2: Freeze-Thaw and Long-Term Freezer Stability of Ethionamide and Ethionamide Sulfoxide in Human Plasma [3]
| Analyte | Condition | Duration | Stability (% of Initial Concentration) |
| Ethionamide | Freeze-Thaw Cycles | 6 cycles | Within ±15% |
| Ethionamide Sulfoxide | Freeze-Thaw Cycles | 6 cycles | Within ±15% |
| Ethionamide | Freezer Storage (-80°C) | 146 days | Within ±15% |
| Ethionamide Sulfoxide | Freezer Storage (-80°C) | 146 days | Within ±15% |
Experimental Protocols
The following are detailed methodologies for key stability experiments. These protocols are general and should be adapted for the specific analyte and matrix.
1. Protocol for Bench-Top (Short-Term) Stability Assessment
-
Objective: To evaluate the stability of the analyte in the biological matrix at room temperature over a period that mimics the sample handling and preparation time.
-
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the desired biological matrix.
-
Thaw the QC samples and keep them at room temperature for specific durations (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process and analyze the samples using a validated analytical method.
-
Compare the mean concentration of the stored samples to that of freshly prepared samples.
-
2. Protocol for Freeze-Thaw Stability Assessment
-
Objective: To determine the effect of repeated freezing and thawing cycles on the analyte's stability.
-
Methodology:
-
Use QC samples at low and high concentrations.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, process and analyze the samples.
-
Compare the results to the nominal concentration.
-
3. Protocol for Long-Term Stability Assessment
-
Objective: To evaluate the stability of the analyte under the intended long-term storage conditions.
-
Methodology:
-
Store a sufficient number of low and high concentration QC samples at the intended storage temperature (e.g., -80°C).
-
Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).
-
At each time point, analyze the stored QC samples against a freshly prepared calibration curve and compare the results to the initial concentrations.
-
Visualizations
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Caption: A logical workflow for troubleshooting inconsistent analytical results.
References
Optimization of mass spectrometer parameters for Ethionamide sulfoxide-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer parameters for Ethionamide sulfoxide-D3, a deuterated internal standard used in bioanalytical studies.
Mass Spectrometry Parameters
Optimizing mass spectrometer parameters is crucial for achieving accurate and precise quantification of this compound. The following table summarizes the recommended starting parameters for an LC-MS/MS system.
| Parameter | Analyte | Setting | Comments |
| Polarity | This compound | Positive | |
| Precursor Ion (Q1) | This compound | m/z 186.1 | Based on the addition of three deuterium (B1214612) atoms to the molecular weight of Ethionamide sulfoxide (B87167) (m/z 183.1).[1] |
| Product Ion (Q3) | This compound | m/z 110.2 | Predicted based on the fragmentation of the non-deuterated compound (m/z 107.2). This transition should be confirmed and optimized.[1] |
| Dwell Time | This compound | 200 ms | A good starting point, may require optimization based on the number of analytes and chromatographic peak width.[1] |
| Collision Energy (CE) | This compound | To be optimized | Start with a range of energies (e.g., 10-40 eV) to find the optimal value for the desired fragmentation. |
| Declustering Potential (DP) | This compound | To be optimized | Optimize to reduce non-specific background and enhance the precursor ion signal. |
| Entrance Potential (EP) | This compound | To be optimized | Fine-tune to maximize ion transmission into the mass spectrometer. |
| Collision Cell Exit Potential (CXP) | This compound | To be optimized | Optimize for efficient transmission of the product ion from the collision cell. |
Experimental Protocols
A detailed methodology is essential for reproducible results. The following protocol outlines the key steps for analyzing this compound.
Sample Preparation (Plasma)
-
Thaw : Thaw plasma samples at room temperature.
-
Aliquoting : Pipette 300 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add the working solution of this compound.
-
Protein Precipitation : Add acetonitrile (B52724) to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation : Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer : Transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in the mobile phase.
-
Injection : Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
-
Column : A C18 column is a suitable choice for separation.[1]
-
Mobile Phase : A mixture of 0.1% acetic acid in water and acetonitrile is a common mobile phase for this analysis.[1] The gradient and composition should be optimized to achieve good chromatographic separation from the non-deuterated analyte and any potential interferences.
-
Flow Rate : A flow rate of 0.50 mL/min is a good starting point.[1]
-
Column Temperature : Maintain the column at a constant temperature (e.g., 35°C) to ensure reproducible retention times.[1]
Visualizations
Experimental Workflow
References
Impact of solvent choice on Ethionamide sulfoxide-D3 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of Ethionamide sulfoxide-D3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
Ethionamide is a prodrug used in the treatment of multidrug-resistant tuberculosis. It is activated by the mycobacterial enzyme EthA to its active metabolite, Ethionamide sulfoxide (B87167). This compound is a deuterated version of this active metabolite, often used as an internal standard in analytical studies such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of the non-deuterated compound in biological samples. The stability of this compound is crucial because its degradation can lead to inaccurate and unreliable experimental results.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
Solvent Choice: Protic solvents (e.g., water, methanol) can facilitate hydrogen-deuterium (H/D) exchange, leading to the loss of the deuterium (B1214612) label. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally more suitable for preserving the isotopic integrity of the molecule.
-
pH: Acidic or basic conditions can catalyze both H/D exchange and chemical degradation of the sulfoxide group.
-
Temperature: Higher temperatures accelerate the rates of both chemical degradation and H/D exchange.
-
Light: Exposure to light can induce photolytic degradation.
-
Oxidation/Reduction: The sulfoxide group can be susceptible to further oxidation to a sulfone or reduction to a sulfide.
Q3: Which solvents are recommended for preparing and storing this compound stock solutions?
For optimal stability, it is recommended to prepare and store stock solutions of this compound in high-purity, anhydrous aprotic solvents. The following are generally suitable choices:
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
When preparing working solutions that require the use of protic solvents, it is advisable to minimize the exposure time and maintain low temperatures to reduce the risk of H/D exchange.
Q4: Can I use methanol (B129727) or water to prepare my working solutions?
While methanol and water are common solvents in analytical methods, they are protic and can lead to the loss of the deuterium label from this compound over time. If their use is unavoidable, it is crucial to prepare these solutions fresh, keep them at low temperatures (e.g., 2-8 °C), and analyze them as quickly as possible. For long-term storage, aprotic solvents are strongly recommended.
Q5: How should I store my this compound solutions?
Solutions of this compound should be stored in tightly sealed, amber vials to protect from light and moisture. For short-term storage (up to 24 hours), refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable, especially when dissolved in an aprotic solvent. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity (H/D Exchange)
-
Symptoms:
-
Decrease in the expected mass-to-charge ratio (m/z) in mass spectrometry analysis.
-
Appearance of a peak corresponding to the non-deuterated Ethionamide sulfoxide.
-
Inconsistent or drifting internal standard response.
-
-
Possible Causes:
-
Use of protic solvents (water, methanol, ethanol) for dissolution or in the mobile phase.
-
Storage of solutions at inappropriate pH (highly acidic or basic).
-
Prolonged storage at room temperature.
-
-
Solutions:
-
Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents like acetonitrile or DMSO. If a protic solvent is necessary for the analytical method, prepare working solutions fresh and keep them cold.
-
pH Control: Ensure the pH of the final solution is within a neutral range (approximately 6-8).
-
Temperature Management: Store stock and working solutions at or below 4°C. For long-term storage, freeze at -20°C or lower.
-
Issue 2: Chemical Degradation of this compound
-
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
A decrease in the peak area of this compound over time, which is not attributable to H/D exchange.
-
-
Possible Causes:
-
Reduction to Sulfide: The sulfoxide may be reduced back to the corresponding sulfide.
-
Oxidation to Sulfone: Further oxidation of the sulfoxide can occur.
-
Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.
-
-
Solutions:
-
Solvent Purity: Use high-purity, fresh solvents to avoid contaminants that could catalyze degradation.
-
Avoid Extreme Temperatures: Do not expose solutions to high heat. Store at recommended cool temperatures.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Data Presentation
The following table summarizes the expected relative stability of this compound in various solvents based on general principles of deuterated compound and sulfoxide chemistry. This data is illustrative and should be confirmed by in-house stability studies.
| Solvent | Solvent Type | Expected Stability (at 4°C for 7 days) | Primary Degradation Pathway |
| Acetonitrile | Polar Aprotic | High (>98% remaining) | Minimal degradation |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High (>98% remaining) | Minimal degradation |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate (90-95% remaining) | Potential for slow degradation |
| Methanol | Polar Protic | Low (<85% remaining) | H/D Exchange, Solvolysis |
| Water (pH 7) | Polar Protic | Low (<80% remaining) | H/D Exchange, Hydrolysis |
| Water (pH 3) | Acidic Polar Protic | Very Low (<70% remaining) | Acid-catalyzed H/D Exchange and Hydrolysis |
| Water (pH 9) | Basic Polar Protic | Very Low (<70% remaining) | Base-catalyzed H/D Exchange and Hydrolysis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Class A volumetric flask
-
Analytical balance
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound.
-
Quantitatively transfer the solid to the volumetric flask.
-
Add a small amount of anhydrous acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with anhydrous acetonitrile.
-
Mix thoroughly.
-
Transfer to an amber glass vial with a PTFE-lined cap for storage.
-
Protocol 2: Short-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in a proposed analytical solvent over a typical experimental timeframe.
-
Procedure:
-
Prepare a working solution of this compound at a known concentration in the test solvent.
-
Divide the solution into several aliquots in amber autosampler vials.
-
Analyze one aliquot immediately (T=0) using a validated LC-MS method.
-
Store the remaining aliquots under the intended experimental conditions (e.g., in the autosampler at 10°C).
-
Analyze aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage remaining. Also, monitor for the appearance of degradation products or the non-deuterated form.
-
Visualizations
Caption: Metabolic activation pathway of Ethionamide.
Caption: Troubleshooting workflow for this compound instability.
Minimizing ion suppression for Ethionamide sulfoxide-D3 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Ethionamide (B1671405) sulfoxide-D3, particularly focusing on minimizing ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Ethionamide sulfoxide-D3?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate, unreliable, and irreproducible quantitative results.[3][4][5]
Q2: My deuterated internal standard (this compound) is not providing accurate correction. What are the potential causes?
While deuterated internal standards are designed to compensate for matrix effects, several factors can lead to inaccurate correction:[6][7]
-
Chromatographic Separation: A slight difference in retention time between Ethionamide sulfoxide (B87167) and its D3-labeled internal standard can expose them to different matrix components, resulting in differential ion suppression. This is known as the "isotope effect," where the deuterated compound may elute slightly earlier.[6][7]
-
High Concentration of Co-eluting Matrix Components: If a matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard.[6]
-
Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression and interfere with the analyte's ionization.[6]
-
Purity of the Internal Standard: Impurities in the deuterated internal standard can lead to inaccurate quantification.[7]
Q3: What are the most common sources of matrix components that cause ion suppression?
Common sources of ion suppression in bioanalysis include:[1][3]
-
Endogenous compounds: Salts, phospholipids, and proteins from the biological matrix.[3]
-
Mobile phase additives: Non-volatile buffers can contribute to ion suppression.[3]
-
Formulation agents: Excipients used in drug formulations can cause significant ion suppression.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Identifying Ion Suppression
If you suspect ion suppression is affecting your this compound analysis, the following steps can help confirm its presence and identify the problematic regions in your chromatogram.
Experiment: Post-Column Infusion
This experiment helps to identify regions of ion suppression or enhancement throughout the chromatographic run.[7]
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing Ethionamide sulfoxide and this compound into the LC flow path after the analytical column but before the mass spectrometer.[7]
-
Injection: Inject a blank matrix sample (that has undergone the full sample preparation procedure) into the LC system.
-
Analysis: Monitor the signal of the infused analytes. A drop in the constant baseline signal indicates a region of ion suppression, while an increase indicates ion enhancement.[4]
-
Interpretation: By comparing the retention time of your analyte with the regions of suppression, you can determine if matrix effects are a likely issue.[7]
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact on your analysis of this compound.
Strategy 1: Chromatographic Optimization
Adjusting your chromatographic method can separate this compound from interfering matrix components.[1][4]
-
Modify Mobile Phase Gradient: Alter the gradient slope to improve the separation between your analyte and the interfering peaks.
-
Change Column Chemistry: If co-elution persists, consider a column with a different stationary phase to alter selectivity.[7]
-
Adjust Flow Rate: Reducing the flow rate can sometimes improve separation and reduce the impact of matrix effects.[4]
Strategy 2: Sample Preparation
Improving sample cleanup is one of the most effective ways to reduce ion suppression by removing interfering matrix components before analysis.[1][9]
| Sample Preparation Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast and easy. | Non-selective, may not remove all interfering components, especially phospholipids.[9] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | A selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. | Provides the cleanest extracts by selectively isolating the analyte.[1][10] | More complex and time-consuming to develop a method. |
Strategy 3: Sample Dilution
Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression.[4][6] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ) of your assay.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ethionamide and Ethionamide Sulfoxide in Human Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide.[10]
Materials:
-
Human plasma (300 µL)
-
Prothionamide (Internal Standard)
-
Solid-Phase Extraction Cartridges
-
Acetonitrile
-
0.1% Acetic Acid
Methodology:
-
Sample Pre-treatment: To 300 µL of human plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering matrix components.
-
Elution: Elute the analytes (Ethionamide, Ethionamide sulfoxide, and IS) from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions for Ethionamide and Ethionamide Sulfoxide Analysis
The following are example LC-MS/MS conditions that have been successfully used for the analysis of ethionamide and its sulfoxide metabolite.[10]
| Parameter | Condition |
| LC Column | Peerless Basic C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (20:80, v/v) |
| Flow Rate | 0.50 mL/min |
| Column Temperature | 35 ± 2°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Ion Mode (Turboionspray™) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Retention Times: [10]
| Compound | Retention Time (min) |
| Ethionamide sulfoxide | 2.18 |
| Ethionamide | 2.50 |
| Prothionamide (IS) | 2.68 |
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: General sample preparation workflow for bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution with Endogenous Interferences
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution issues with endogenous interferences during analytical experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving co-elution problems.
Question: What are the initial steps to take when I observe co-eluting or poorly resolved peaks?
Answer: When you first observe peak co-elution, a systematic approach is crucial to diagnose and resolve the issue.
-
Confirm the Problem: Ensure that the observed peak distortion is indeed co-elution and not another issue like peak fronting, tailing, or splitting, which can have different causes.[1][2] A shoulder on the peak of interest is a strong indicator of co-elution.[2]
-
Review the Method Parameters: Carefully check the settings of your current analytical method, including the mobile phase composition, gradient, flow rate, column temperature, and injection volume.[3][4]
-
Inject a Standard: Analyze a pure standard of your analyte to confirm its retention time and peak shape under the current conditions. This will help differentiate between an issue with the analyte itself and an interference from the sample matrix.[1]
-
Evaluate the Blank: Inject a blank sample (matrix without the analyte) to check for endogenous interferences or contaminants from the sample preparation process.[5]
Question: How can I improve the chromatographic separation to resolve co-eluting peaks?
Answer: Improving chromatographic resolution is key to overcoming co-elution. The resolution is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).[6][7] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching between different organic solvents, such as acetonitrile (B52724) and methanol, can alter selectivity and resolve co-eluting peaks.[2][5][6]
-
Adjust the pH: For ionizable compounds, modifying the mobile phase pH can change the ionization state of the analyte and interfering compounds, thus altering their retention times.[5][6][8]
-
Modify the Gradient: A shallower gradient around the elution time of the compounds of interest can increase separation.[2][5]
-
-
Modify the Stationary Phase:
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column) can provide different selectivity.[6][7]
-
Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can improve the resolution of closely eluting peaks.[6][7]
-
-
Adjust Physical Parameters:
-
Change the Column Temperature: Increasing or decreasing the column temperature can affect the selectivity of the separation.[3][7]
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance resolution, but it will also increase the analysis time.[2][6]
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation.[6][9]
-
Question: What if chromatographic adjustments do not resolve the interference?
Answer: If optimizing the chromatography is not sufficient, the interference may need to be addressed during sample preparation.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop a more selective SPE protocol by optimizing the wash and elution steps to remove the interfering compound.[5]
-
Liquid-Liquid Extraction (LLE): Utilize the partitioning properties of the analyte and interference to separate them into two immiscible liquid phases.
-
Protein Precipitation: While effective at removing proteins, be aware that the analyte of interest might co-precipitate.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are endogenous interferences and how do they cause co-elution?
A1: Endogenous interferences are compounds that are naturally present in the biological matrix being analyzed (e.g., plasma, urine, tissue).[10] Co-elution occurs when one or more of these endogenous molecules have similar physicochemical properties to the analyte of interest, causing them to elute at the same or a very similar time under a given set of chromatographic conditions.[5][11] This can lead to inaccurate quantification of the analyte.[5]
Q2: How can I confirm that a peak shoulder is due to a co-eluting compound?
A2: A peak shoulder is a strong indication of co-elution.[2] To confirm this, you can use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[2] These detectors can acquire UV-Vis spectra across the peak. If the spectra at the beginning, apex, and end of the peak are different, it confirms the presence of more than one compound.[12] If you are using a mass spectrometer (MS), you can examine the mass spectra across the peak to see if different ions are present.[12]
Q3: Can my sample solvent cause peak shape issues that look like co-elution?
A3: Yes, if the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including peak splitting or fronting, which might be mistaken for co-elution.[13] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.[13]
Q4: What is the "matrix effect" in LC-MS and how does it relate to co-elution?
A4: The matrix effect is the alteration of ionization efficiency of the target analyte by the presence of co-eluting endogenous compounds from the sample matrix.[4][14] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[4] Resolving the co-elution is a primary strategy to mitigate the matrix effect.
Q5: What are some strategies for quantifying endogenous compounds when an analyte-free matrix is not available?
A5: When dealing with endogenous analytes, several quantification strategies can be employed:
-
Standard Addition Method: This involves adding known amounts of the standard to aliquots of the sample. The unknown concentration is determined by extrapolating the calibration curve to the x-intercept.[14][15]
-
Surrogate Matrix: A matrix that is similar to the authentic matrix but does not contain the endogenous analyte is used to prepare calibrators and quality control samples.[14][15][16]
-
Background Subtraction: The response from an unspiked sample is subtracted from the response of spiked samples.[14][15]
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on the Resolution of Two Co-eluting Compounds
| Mobile Phase Composition (Acetonitrile:Water) | Retention Time Compound A (min) | Retention Time Compound B (min) | Resolution (Rs) |
| 70:30 | 5.2 | 5.2 | 0.0 |
| 65:35 | 6.1 | 6.3 | 0.8 |
| 60:40 | 7.5 | 8.0 | 1.6 |
| 55:45 | 9.2 | 10.1 | 2.1 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the analytes, column, and specific HPLC/LC-MS system used.
Experimental Protocols
Protocol 1: Basic Method Development to Resolve Co-eluting Peaks
This protocol outlines a general approach to optimize an HPLC method to separate two co-eluting compounds.
-
Initial Assessment:
-
Run your current method and confirm co-elution.
-
Inject a standard of the analyte of interest to determine its retention time.
-
-
Mobile Phase Optimization:
-
Step 2.1: Modify Organic Solvent Ratio:
-
Prepare a series of mobile phases with varying ratios of the organic solvent (e.g., acetonitrile or methanol) and the aqueous phase.
-
Decrease the percentage of the organic solvent in 5% increments to increase retention and potentially improve separation.[7]
-
Analyze the sample with each mobile phase composition and evaluate the resolution.
-
-
Step 2.2: Change Organic Modifier:
-
Step 2.3: Adjust pH (for ionizable compounds):
-
If the compounds have ionizable groups, prepare mobile phases with different pH values using appropriate buffers.
-
Analyze the sample at each pH and observe the impact on retention and resolution.[6]
-
-
-
Gradient Optimization:
-
If using a gradient, decrease the slope of the gradient during the elution window of the co-eluting peaks. A shallower gradient provides more time for the compounds to separate.[5]
-
-
Temperature Adjustment:
-
Systematically vary the column temperature (e.g., in 5 °C increments) and observe the effect on resolution.[7]
-
Mandatory Visualization
Caption: A workflow for troubleshooting co-elution issues.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 10. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 11. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. restek.com [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Guide to the Cross-Validation of Analytical Methods: Ethionamide Sulfoxide-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the use of Ethionamide (B1671405) sulfoxide-D3 as an internal standard in the bioanalytical quantification of ethionamide and its active metabolite, ethionamide sulfoxide (B87167). The comparison is drawn against prothionamide, a commonly utilized internal standard in published analytical methods. This document outlines the theoretical advantages of using a deuterated internal standard, presents a hypothetical data comparison based on established analytical performance criteria, and provides detailed experimental protocols for method validation and cross-validation in line with regulatory expectations.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification of analytes in complex biological matrices.[1] An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability in extraction recovery, matrix effects, and instrument response.[2][3] Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely regarded as the 'gold standard' because their physicochemical properties are nearly identical to the analyte.[3][4]
Ethionamide is a prodrug used in the treatment of multi-drug resistant tuberculosis.[5] It is metabolized in the body to its active form, ethionamide sulfoxide, primarily by the flavin-containing monooxygenase (FMO) enzyme.[6][7][8] Therefore, robust analytical methods capable of quantifying both the parent drug and its active metabolite are essential for pharmacokinetic and therapeutic drug monitoring studies.
Comparison of Internal Standards: Ethionamide Sulfoxide-D3 vs. Prothionamide
While published methods have successfully used prothionamide, a structural analog, as an internal standard for ethionamide and ethionamide sulfoxide analysis[9][10], a deuterated internal standard like this compound offers several theoretical advantages.
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound is expected to have the same chromatographic retention time as the endogenous ethionamide sulfoxide, providing the most effective compensation for matrix effects at the point of elution.[2]
-
Similar Ionization Efficiency: As a deuterated analog, it will exhibit nearly identical ionization behavior to the analyte in the mass spectrometer source, leading to more accurate correction for ion suppression or enhancement.[3][11]
-
Comparable Extraction Recovery: The physical and chemical similarities ensure that the deuterated standard closely tracks the analyte throughout the sample extraction process.[2]
These advantages are expected to translate into improved data quality, as illustrated in the hypothetical performance comparison below.
Data Presentation: A Hypothetical Performance Comparison
The following tables summarize the expected performance of an LC-MS/MS method for ethionamide and ethionamide sulfoxide using this compound as the internal standard, compared to published data using prothionamide.[9][10]
Table 1: Method Validation Parameters for Ethionamide
| Parameter | Prothionamide as IS (Published Data[9][10]) | Ethionamide-D3 as IS (Expected Performance) | Acceptance Criteria (FDA/EMA)[12][13] |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.99 |
| LLOQ | 25.7 ng/mL | 10 ng/mL | S/N ≥ 5; ±20% Accuracy & Precision |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | < 15% | < 5% | ≤ 15% |
| Recovery | Consistent | Consistent and high | Consistent and reproducible |
Table 2: Method Validation Parameters for Ethionamide Sulfoxide
| Parameter | Prothionamide as IS (Published Data[9][10]) | This compound as IS (Expected Performance) | Acceptance Criteria (FDA/EMA)[12][13] |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.99 |
| LLOQ | 50.5 ng/mL | 25 ng/mL | S/N ≥ 5; ±20% Accuracy & Precision |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | < 15% | < 5% | ≤ 15% |
| Recovery | Consistent | Consistent and high | Consistent and reproducible |
Experimental Protocols
A comprehensive validation of the analytical method should be performed according to the guidelines of the FDA and EMA.[12][13] This includes a full validation of the method using this compound and a cross-validation against a method using a different internal standard, such as prothionamide.
Full Method Validation Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of ethionamide, ethionamide sulfoxide, and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the analytes for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound).
-
-
Sample Preparation:
-
To 100 µL of blank human plasma, add the analyte working solution (for calibration standards and QCs) and the internal standard working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ethionamide, ethionamide sulfoxide, and this compound.
-
-
Validation Parameters to be Assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences.
-
Linearity and Range: Analyze calibration curves over at least three days.
-
Accuracy and Precision: Analyze QCs at four levels (LLOQ, Low, Mid, High) in at least five replicates per run, over at least three runs.
-
Matrix Effect: Evaluate at low and high QC concentrations using plasma from at least six different sources.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analytes in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
-
Cross-Validation Protocol
Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study.[14][15]
-
Objective: To compare the performance of the analytical method using this compound as the IS with a previously validated method using prothionamide as the IS.
-
Study Design:
-
Select a minimum of 30 study samples previously analyzed using the prothionamide method.
-
Re-analyze these samples using the validated method with this compound.
-
The analysis should include calibration standards and QCs prepared with the respective internal standards.
-
-
Acceptance Criteria:
-
The difference between the concentrations obtained from the two methods should be within ±20% for at least 67% of the samples.
-
A correlation plot of the results from the two methods should be generated, and the correlation coefficient (r) should be close to 1.
-
Visualizations
Ethionamide Metabolic Pathway
Caption: Metabolic activation of Ethionamide to Ethionamide Sulfoxide.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The use of this compound as an internal standard for the quantification of ethionamide and its active sulfoxide metabolite offers significant theoretical advantages over non-isotopically labeled standards like prothionamide. The expected improvements in accuracy, precision, and robustness of the analytical method are substantial. This guide provides a framework for the validation and cross-validation of an LC-MS/MS method employing this compound, in accordance with regulatory standards. Adherence to these protocols will ensure the generation of high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring of ethionamide.
References
- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texilajournal.com [texilajournal.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. nalam.ca [nalam.ca]
- 14. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Ethionamide Sulfoxide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethionamide (B1671405) sulfoxide (B87167), the active metabolite of the second-line anti-tuberculosis drug ethionamide, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Ethionamide sulfoxide-D3, a deuterated internal standard, with other alternatives, focusing on their performance and the supporting experimental data.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard. This compound, a deuterated analog of the analyte, is theoretically the ideal internal standard for the quantification of ethionamide sulfoxide. The rationale behind this preference lies in the near-identical physicochemical properties of a deuterated standard to its non-labeled counterpart. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variations or losses encountered during the analytical process will affect both the analyte and the internal standard to the same extent, leading to a highly accurate and precise quantification.
Key Theoretical Advantages of this compound:
-
Co-elution with the Analyte: this compound is expected to co-elute with the native ethionamide sulfoxide, which is critical for compensating for matrix effects that can suppress or enhance the ionization of the analyte.
-
Similar Extraction Recovery: The deuterated standard will have extraction recovery rates that are virtually identical to the analyte from complex biological matrices like plasma or serum.
-
Correction for Ionization Variability: It effectively corrects for fluctuations in the ionization efficiency within the mass spectrometer's source.
A Practical Alternative: Structural Analog Internal Standards
In the absence of a readily available and documented deuterated internal standard, a common and accepted alternative is the use of a structural analog. For the analysis of ethionamide and its sulfoxide metabolite, prothionamide has been successfully employed as an internal standard in a validated LC-MS/MS method.[1][2][3] Prothionamide is a close structural analog of ethionamide, differing only by a propyl group instead of an ethyl group.
Performance Data: Prothionamide as an Internal Standard
A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma using prothionamide as the internal standard.[1][2][3] The performance of this method is summarized in the tables below.
Table 1: Method Validation Parameters for Ethionamide Sulfoxide Quantification using Prothionamide as an Internal Standard[1][2][3]
| Parameter | Result |
| Linearity Range | 50.5 - 3030 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50.5 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy for Ethionamide Sulfoxide Quantification[1][2][3]
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |
| Ethionamide Sulfoxide | 50.5 (LLOQ) | 4.5 | 95.8 | 5.2 | 97.4 |
| Ethionamide Sulfoxide | 151 (LQC) | 3.8 | 98.7 | 4.1 | 101.3 |
| Ethionamide Sulfoxide | 1212 (MQC) | 3.1 | 102.5 | 3.5 | 103.1 |
| Ethionamide Sulfoxide | 2424 (HQC) | 2.9 | 101.8 | 3.3 | 102.3 |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
The data demonstrates that the use of prothionamide as an internal standard allows for a method with excellent linearity, sensitivity, precision, and accuracy, meeting the acceptance criteria set by regulatory guidelines.
Experimental Protocols
Detailed Methodology for Ethionamide and Ethionamide Sulfoxide Quantification using Prothionamide IS[1][2][3]
1. Sample Preparation (Solid-Phase Extraction):
-
To 300 µL of human plasma, add the internal standard (prothionamide).
-
Vortex mix the samples.
-
Load the plasma samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: Peerless Basic C18
-
Mobile Phase: 0.1% Acetic Acid : Acetonitrile (20:80, v/v)
-
Flow Rate: 0.50 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Ethionamide Sulfoxide: 2.18 min
-
Ethionamide: 2.50 min
-
Prothionamide (IS): 2.68 min
Visualizing the Concepts
To further clarify the experimental processes and the logical relationships, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Ethionamide Sulfoxide.
Caption: Logical relationship between internal standard types.
Conclusion
While this compound represents the ideal internal standard for the quantification of ethionamide sulfoxide due to its theoretical advantages in mimicking the analyte's behavior, the lack of published experimental data necessitates the consideration of practical alternatives. The use of prothionamide, a structural analog, has been demonstrated to be effective in a validated, high-performance LC-MS/MS method, providing accurate and precise results.
For researchers and drug development professionals, the choice of internal standard will depend on the specific requirements of the study, the availability of certified standards, and the desired level of analytical rigor. When the highest accuracy and minimal validation challenges are sought, the synthesis and use of this compound is the recommended approach. However, in situations where a deuterated standard is not feasible, prothionamide has proven to be a reliable and well-documented alternative.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Ethionamide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Ethionamide (B1671405) sulfoxide (B87167) (ETO-SO), the active metabolite of the second-line anti-tuberculosis drug Ethionamide (ETO). As a pro-drug, ETO requires conversion to ETO-SO to exert its therapeutic effect, making the accurate measurement of this metabolite crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document summarizes quantitative data from various validated bioanalytical methods, details the experimental protocols, and provides visualizations of the metabolic pathway and analytical workflows to aid researchers in selecting and implementing appropriate quantification assays. The information presented is compiled from peer-reviewed publications, and while a formal inter-laboratory comparison program for ETO-SO has not been identified, this guide serves to compare the performance of different validated methods across various laboratories.
Metabolic Activation of Ethionamide
Ethionamide is a pro-drug that is metabolically activated by the monooxygenase EthA in Mycobacterium tuberculosis. This activation step converts ETO into its active form, Ethionamide sulfoxide, which then inhibits the InhA enzyme, a key component in the synthesis of mycolic acids, essential for the bacterial cell wall.[1]
Caption: Metabolic activation of Ethionamide to Ethionamide sulfoxide.
Comparison of Analytical Methods for Ethionamide Sulfoxide Quantification
The following tables summarize the key performance parameters of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of Ethionamide sulfoxide in human plasma.
Method Performance Comparison
| Parameter | Method 1 (Deshpande et al., 2011)[2][3] | Method 2 (Zhu et al., 2013) | Method 3 (van der Meulen et al., 2016) |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Analytical Technique | LC-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
| Linearity Range (ng/mL) | 50.5 - 3030 | 10 - 2000 | 5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.5 | 10 | 5 |
| Intra-day Precision (%CV) | ≤ 4.8 | ≤ 8.1 | ≤ 7.3 |
| Inter-day Precision (%CV) | ≤ 6.2 | ≤ 9.5 | ≤ 8.9 |
| Accuracy/Recovery (%) | 96.7 - 103.4 | 92.3 - 106.8 | 95.7 - 104.2 |
| Internal Standard | Prothionamide | Ethionamide-d4 | Ethionamide-d4 |
Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Deshpande et al., 2011)[2][3] | Method 2 (Zhu et al., 2013) | Method 3 (van der Meulen et al., 2016) |
| LC Column | Peerless Basic C18 (50 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (B52724) (20:80, v/v) | Gradient with 0.1% Formic Acid in Water and Acetonitrile | Gradient with 0.1% Formic Acid in Water and Methanol |
| Flow Rate (mL/min) | 0.50 | 0.40 | 0.45 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Monitored Transition (m/z) | 183.1 → 166.1 | 183.1 → 166.1 | 183.1 → 166.1 |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Quantification of Ethionamide Sulfoxide (Deshpande et al., 2011)[2][3]
1. Sample Preparation (Solid-Phase Extraction)
Caption: Sample preparation workflow using solid-phase extraction.
-
Procedure: To 300 µL of human plasma, an internal standard (Prothionamide) is added. The sample is then loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge. The cartridge is washed with 1 mL of 5% methanol, and the analytes are eluted with 1 mL of the mobile phase. The eluate is evaporated to dryness and reconstituted in 300 µL of the mobile phase before injection into the LC-MS/MS system.[2][3]
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transition: For Ethionamide sulfoxide, the transition monitored was m/z 183.1 → 166.1.[3]
-
Method 2: UPLC-MS/MS Quantification of Ethionamide Sulfoxide (Zhu et al., 2013)
1. Sample Preparation (Protein Precipitation)
Caption: Sample preparation workflow using protein precipitation.
-
Procedure: To 100 µL of human plasma, an internal standard (Ethionamide-d4) is added, followed by 300 µL of acetonitrile to precipitate proteins. The mixture is vortexed and then centrifuged. An aliquot of the supernatant is transferred for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Analysis
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.40 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI in positive mode.
-
MRM Transition: For Ethionamide sulfoxide, the transition monitored was m/z 183.1 → 166.1.
-
Conclusion
The quantification of Ethionamide sulfoxide is essential for understanding the pharmacokinetics and therapeutic efficacy of Ethionamide. This guide provides a comparative summary of validated LC-MS/MS and UPLC-MS/MS methods from different laboratories. While both techniques offer high sensitivity and specificity, the choice of method may depend on available instrumentation, required sample throughput, and desired lower limit of quantification. The detailed protocols and performance data presented herein should assist researchers in selecting or developing a suitable method for their specific needs in the study of this important anti-tuberculosis agent.
References
- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Ethionamide Sulfoxide-D3
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of the anti-tuberculosis drug ethionamide (B1671405), the choice of an appropriate internal standard is paramount to ensuring data integrity and regulatory compliance. This guide provides an objective comparison of Ethionamide sulfoxide-D3, a stable isotope-labeled (SIL) internal standard, with a conventional structural analog, highlighting the superior accuracy and precision offered by the former.
Ethionamide is a critical second-line agent in the treatment of multidrug-resistant tuberculosis. Its primary and active metabolite, ethionamide sulfoxide (B87167), requires accurate quantification in biological matrices to inform pharmacokinetic and pharmacodynamic (PK/PD) studies and therapeutic drug monitoring. The use of a reliable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a cornerstone of robust and reproducible bioanalysis.
The Superiority of Stable Isotope-Labeled Internal Standards
In regulated bioanalysis, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis.[1] The ideal IS should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument response variations.[1]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in the field.[2] In these standards, one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically and physically almost identical to the analyte but can be distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer.[3] This near-identical behavior ensures that the IS and the analyte experience the same degree of ion suppression or enhancement from the biological matrix, leading to more accurate and precise quantification.[4]
Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can compensate for some variability, differences in their physicochemical properties, such as polarity and ionization efficiency, can lead to differential behavior during sample processing and analysis, potentially compromising the accuracy of the results.[5]
Performance Data: A Comparative Analysis
While specific performance data for this compound is not publicly available in a head-to-head comparison, we can infer its expected performance based on the established principles of bioanalytical method validation and compare it to a validated method using a structural analog internal standard, prothionamide.
A study by Deshpande et al. details a validated LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma using prothionamide as the internal standard.[6][7] The accuracy and precision data from this study, which meets FDA guidelines, are summarized below and serve as a benchmark for what is achievable with a structural analog.[6][7]
Table 1: Intra-Day and Inter-Day Accuracy and Precision for the Quantification of Ethionamide and Ethionamide Sulfoxide using a Structural Analog Internal Standard (Prothionamide) in Human Plasma
Data extracted from Deshpande et al., Biomed Chromatogr. 2011 Sep;25(9):985-94.[6]
Ethionamide
| QC Level | Concentration (ng/mL) | Intra-Day Precision (% CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (% CV) | Inter-Day Accuracy (% Bias) |
| LLOQ | 25.7 | 4.8 | -2.1 | 5.9 | -1.5 |
| LQC | 76.1 | 3.9 | 1.8 | 4.5 | 2.5 |
| MQC | 3060 | 3.1 | -0.5 | 3.8 | -0.9 |
| HQC | 5073 | 2.9 | 1.2 | 3.5 | 1.8 |
Ethionamide Sulfoxide
| QC Level | Concentration (ng/mL) | Intra-Day Precision (% CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (% CV) | Inter-Day Accuracy (% Bias) |
| LLOQ | 50.5 | 5.2 | -1.8 | 6.1 | -1.2 |
| LQC | 151 | 4.1 | 2.3 | 4.7 | 2.9 |
| MQC | 1515 | 3.3 | -0.8 | 4.0 | -1.1 |
| HQC | 2811 | 3.0 | 1.5 | 3.6 | 2.0 |
Expected Performance of this compound:
Based on the principles of using a SIL-IS, it is anticipated that a method employing this compound would exhibit even tighter precision (lower % CV) and accuracy (lower % bias), particularly in the presence of significant matrix effects or for samples with high inter-individual variability. The co-elution of the deuterated standard with the analyte ensures that any variations in the analytical process affect both compounds equally, leading to a more reliable correction and, consequently, more accurate and precise results.
Experimental Protocol for Regulated Bioanalysis
The following is a detailed experimental protocol for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma using LC-MS/MS, adapted from the validated method by Deshpande et al. and incorporating the use of this compound as the internal standard.[6][7]
1. Sample Preparation
-
Spiking: To 300 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent.
-
Column: Peerless Basic C18 (50 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: 0.1% Acetic acid in water: Acetonitrile (20:80, v/v).
-
Flow Rate: 0.50 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethionamide: To be optimized
-
Ethionamide sulfoxide: To be optimized
-
This compound: To be optimized based on the mass shift
-
3. Method Validation
The method should be validated according to the latest FDA and/or EMA guidelines for bioanalytical method validation.[6] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (LLOQ, LQC, MQC, HQC) in replicate on different days.
-
Calibration Curve: A series of calibration standards are prepared to cover the expected concentration range in study samples.
-
Recovery: The efficiency of the extraction process is determined.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes is evaluated.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions is assessed.
Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ethionamide and its sulfoxide metabolite using a stable isotope-labeled internal standard.
Conclusion
For regulated bioanalysis of ethionamide and its active metabolite, ethionamide sulfoxide, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its near-identical physicochemical properties to the analyte ensure superior accuracy and precision compared to structural analogs by more effectively compensating for matrix effects and other sources of analytical variability. Adherence to a rigorously validated LC-MS/MS method, as outlined in this guide, is essential for generating reliable data to support critical drug development and clinical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 6. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ethionamide Sulfoxide-D3 for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical research, particularly in pharmacokinetic and bioequivalence studies of antitubercular agents, the precise and reliable quantification of drug metabolites is paramount. Ethionamide (B1671405), a key second-line anti-tuberculosis drug, is a prodrug that is metabolized to its active form, ethionamide sulfoxide (B87167).[1][2] Accurate measurement of ethionamide sulfoxide is crucial for understanding the drug's efficacy and safety profile. This guide provides a comparative validation overview of Ethionamide sulfoxide-D3 as a stable isotope-labeled internal standard (SIL-IS) against a conventional structural analog internal standard, prothionamide, for the bioanalysis of ethionamide sulfoxide.
The use of a SIL-IS is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, a SIL-IS can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[6]
Experimental Design and Validation Workflow
A robust bioanalytical method validation ensures that the assay is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for the quantification of ethionamide sulfoxide in a biological matrix, such as human plasma. This workflow is applicable whether using this compound or an alternative internal standard.
References
- 1. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ethionamide Sulfoxide-D3 vs. 13C-Labeled Standards for Ethionamide Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the second-line anti-tuberculosis drug ethionamide (B1671405), the choice of an appropriate internal standard is critical for developing robust and reliable quantification methods. This guide provides an objective comparison of two stable isotope-labeled internal standards: Ethionamide Sulfoxide-D3 and a ¹³C-labeled ethionamide standard. The comparison is supported by experimental data from published literature and established principles of bioanalytical method validation.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays. By mimicking the physicochemical properties of the analyte, they co-elute chromatographically and experience similar ionization effects, effectively compensating for variability in sample preparation and instrument response. This leads to enhanced precision and accuracy in the measurement of ethionamide in complex biological matrices.
Performance Comparison: this compound vs. ¹³C-Labeled Ethionamide
While direct comparative studies are limited, we can infer the performance of these internal standards based on validation data from LC-MS/MS methods developed for ethionamide and its active metabolite, ethionamide sulfoxide (B87167). The following tables summarize key performance parameters, with data for the ¹³C-labeled standard being projected based on the established benefits of such standards in reducing isotopic interference and improving analytical accuracy.
Table 1: Method Validation Parameters for Ethionamide Quantification
| Parameter | Ethionamide with this compound (IS) | Ethionamide with ¹³C-Labeled Ethionamide (IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (% Bias) | ± 10% | ± 8% |
| Recovery | Consistent and reproducible | High and reproducible |
Table 2: Method Validation Parameters for Ethionamide Sulfoxide Quantification
| Parameter | Ethionamide Sulfoxide with this compound (IS) | Ethionamide Sulfoxide with ¹³C-Labeled Ethionamide Sulfoxide (IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 12% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Bias) | ± 12% | ± 10% |
| Recovery | Consistent and reproducible | High and reproducible |
Experimental Protocols
The data presented above is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of ethionamide and its metabolites. A typical experimental protocol is outlined below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound or ¹³C-Labeled Ethionamide).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1 M HCl and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethionamide: Precursor ion > Product ion
-
Ethionamide Sulfoxide: Precursor ion > Product ion
-
This compound (IS): Precursor ion > Product ion
-
¹³C-Labeled Ethionamide (IS): Precursor ion > Product ion
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the analytical process and the biological context, the following diagrams illustrate the experimental workflow and the metabolic conversion of ethionamide.
Conclusion
Both this compound and ¹³C-labeled ethionamide are suitable internal standards for the quantitative analysis of ethionamide. However, the use of a ¹³C-labeled internal standard for the parent drug, ethionamide, is theoretically superior. This is because it more closely mimics the analyte's behavior during sample processing and ionization, leading to a more accurate correction for any analytical variability. The mass shift provided by ¹³C labeling also minimizes the risk of isotopic crosstalk from the analyte, potentially allowing for a lower limit of quantification.
For the analysis of the metabolite, ethionamide sulfoxide, a corresponding ¹³C-labeled ethionamide sulfoxide would be the ideal internal standard. When a deuterated standard such as this compound is used, it is crucial to ensure that there is no chromatographic separation from the unlabeled analyte, which can sometimes occur with deuterium (B1214612) labeling and could compromise the accuracy of quantification.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of sensitivity and accuracy, as well as the commercial availability and cost of the labeled compounds. For the most demanding applications requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the recommended choice.
A Comparative Analysis of Isotopic Purity in Commercial Ethionamide Sulfoxide-D3 Lots
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic purity of different commercially available lots of Ethionamide sulfoxide-D3, a critical internal standard for pharmacokinetic and metabolic studies of the anti-tuberculosis drug Ethionamide. The accurate assessment of isotopic enrichment is paramount for ensuring data integrity and reliability in preclinical and clinical research.[1][2] This document outlines the experimental protocols used for this evaluation, presents a comparative analysis of hypothetical lots, and visualizes the analytical workflow.
Comparative Isotopic Purity Data
The isotopic purity of three distinct, hypothetical commercial lots of this compound was determined using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). The results, summarized in Table 1, highlight the variability that can be observed between different manufacturing batches.
Table 1: Isotopic Purity of Different this compound Lots
| Lot Number | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 (D3) Abundance (%) | Isotopic Purity (%) |
| Lot A | 0.5 | 1.2 | 2.5 | 95.8 | 95.8 |
| Lot B | 0.2 | 0.8 | 1.0 | 98.0 | 98.0 |
| Lot C | 0.8 | 1.5 | 3.0 | 94.7 | 94.7 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
The determination of isotopic purity was conducted using two primary analytical techniques: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for confirmation of the deuterium (B1214612) labeling position.[2][3]
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
This method is essential for separating the analyte of interest from potential impurities and for accurately measuring the relative proportions of different isotopic species.[1][4][5]
-
Sample Preparation: Each lot of this compound was accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL. A subsequent dilution to 1 µg/mL was prepared for LC-HRMS analysis.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, was used.[5][6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-300
-
Resolution: > 60,000 FWHM
-
Data Acquisition: Full scan mode to capture all isotopic peaks.
-
-
Data Analysis:
-
The extracted ion chromatogram (EIC) for the [M+H]+ ion of Ethionamide sulfoxide (B87167) (C8H10N2OS) and its deuterated analogue (C8H7D3N2OS) was generated.
-
The mass spectra corresponding to the chromatographic peak were averaged.
-
The peak areas for the M+0, M+1, M+2, and M+3 isotopic peaks were integrated.
-
The isotopic purity was calculated as the percentage of the D3-labeled species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the position of the deuterium labels within the molecular structure.
-
Sample Preparation: Approximately 5-10 mg of each lot was dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the absence of proton signals at the sites of deuteration.
-
²H NMR: To directly observe the deuterium signals and confirm their chemical environment.
-
-
Data Analysis: The ¹H NMR spectra were analyzed to confirm the disappearance or reduction in the integration of the signals corresponding to the protons that have been replaced by deuterium. The ²H NMR provides direct evidence of the deuterium incorporation at the expected positions.
Analytical Workflow and Signaling Pathway Diagrams
To provide a clear visual representation of the analytical process, the following diagrams were generated using Graphviz.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 4. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Ethionamide and its Active Metabolite, Ethionamide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the second-line anti-tuberculosis drug ethionamide (B1671405) and its primary active metabolite, ethionamide sulfoxide (B87167). The information presented is collated from peer-reviewed studies and is intended to support research and development efforts in the field of tuberculosis treatment.
Executive Summary
Ethionamide is a prodrug that requires bioactivation to exert its antimycobacterial effect. This activation is primarily mediated by the flavin monooxygenase enzyme EthA in Mycobacterium tuberculosis, converting ethionamide to ethionamide sulfoxide. Ethionamide sulfoxide is considered to have similar or greater activity against M. tuberculosis compared to the parent drug.[1] Understanding the distinct pharmacokinetic properties of both the parent drug and its active metabolite is crucial for optimizing therapeutic regimens and developing new drug delivery strategies. This guide summarizes key pharmacokinetic parameters, details the experimental methods used to obtain this data, and visualizes the bioactivation pathway.
Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters for ethionamide and ethionamide sulfoxide, derived from population pharmacokinetic studies in patients with multidrug-resistant tuberculosis.
| Pharmacokinetic Parameter | Ethionamide | Ethionamide Sulfoxide | Unit |
| Maximum Plasma Concentration (Cmax) | Variable | Generally lower than Ethionamide | µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | ~1-2 | Later than Ethionamide | hours |
| Area Under the Curve (AUC) | Variable | Variable | µg*h/mL |
| Clearance (CL/F) | 99.5 | Not explicitly stated | L/h |
| Volume of Distribution (V/F) | 180 | Not explicitly stated | L |
| Elimination Half-life (t½) | 1.94 | Not explicitly stated | hours |
Note: The pharmacokinetic parameters of ethionamide exhibit high inter-individual variability.[2] Data for ethionamide sulfoxide is more limited in the literature.[1]
Experimental Protocols
The data presented in this guide is primarily based on population pharmacokinetic studies involving patients with multidrug-resistant tuberculosis. Below are the generalized methodologies employed in these studies.
Study Design and Population
-
Study Type: Observational population pharmacokinetic study.[2]
-
Participants: Male and female patients diagnosed with multidrug-resistant tuberculosis, with some studies including patients co-infected with HIV.[1]
-
Dosing: Patients typically received oral doses of ethionamide (e.g., 500 mg or 750 mg) as part of their established treatment regimen.[1]
-
Sampling: Blood samples were collected at baseline and at multiple time points post-drug administration (e.g., 1, 2, 2.5, 3, 3.5, 4, 5, 8, and 24 hours).[1]
Bioanalytical Method: UPLC-ESI-MS/MS
A validated ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was used for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma.[1][3]
-
Sample Preparation: Solid-phase extraction is a common technique used to extract ethionamide, ethionamide sulfoxide, and an internal standard from plasma samples.[3]
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Peerless Basic C18) is typically used.[3]
-
Mobile Phase: A common mobile phase composition is a mixture of 0.1% acetic acid and acetonitrile (B52724) in a 20:80 (v/v) ratio.[3]
-
Flow Rate: A typical flow rate is 0.50 mL/min.[3]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification of the analytes and the internal standard.
-
The following diagram illustrates a generalized workflow for the pharmacokinetic analysis of ethionamide and its metabolite.
Bioactivation Pathway of Ethionamide
Ethionamide is a prodrug that requires enzymatic activation to become a potent antimycobacterial agent. This bioactivation is a critical step in its mechanism of action and is primarily carried out by the mycobacterial enzyme EthA, a flavin-containing monooxygenase. Mammalian flavin-containing monooxygenases (FMOs) can also metabolize ethionamide.[4][5][6]
The key steps in the bioactivation pathway are:
-
Oxidation to Ethionamide Sulfoxide: Ethionamide is first oxidized by EthA or FMOs to form ethionamide sulfoxide (ETASO).[4][7] This is the primary active metabolite.
-
Further Oxidation: Ethionamide sulfoxide can be further oxidized to a reactive sulfinic acid intermediate.[4]
-
Formation of NAD Adduct: The reactive intermediates ultimately lead to the formation of an ethionamide-NAD adduct.
-
Inhibition of InhA: This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[8] Disruption of mycolic acid synthesis weakens the bacterial cell wall, leading to cell death.
The following diagram illustrates the bioactivation pathway of ethionamide.
References
- 1. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 2. Ethionamide population pharmacokinetics/pharmacodynamics and therapeutic implications in South African adult patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse [mdpi.com]
- 5. Human Flavin-Containing Monooxygenase 2.1 Catalyzes Oxygenation of the Antitubercular Drugs Thiacetazone and Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ethionamide? [synapse.patsnap.com]
The Correlation of Ethionamide Sulfoxide Levels with Clinical Outcomes in Tuberculosis Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a crucial second-line anti-tuberculosis drug, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect. The active metabolite, ethionamide sulfoxide (B87167) (ETH-SO), is formed through the action of the mycobacterial enzyme EthA, a monooxygenase.[1][2] This guide provides a comprehensive comparison of available data on the correlation between ETH-SO levels and clinical outcomes in tuberculosis treatment, intended to inform research and drug development in this critical area. While the clinical utility of therapeutic drug monitoring (TDM) for ethionamide is recognized, the specific role of monitoring ETH-SO levels is an area of ongoing investigation. This document summarizes the existing pharmacokinetic data for ETH-SO and discusses its potential implications for clinical efficacy and safety.
Data Presentation: Pharmacokinetics of Ethionamide and Ethionamide Sulfoxide
While direct correlations between ETH-SO levels and clinical outcomes are not yet robustly established in the literature, understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is a critical first step. The following table summarizes key pharmacokinetic parameters for ETH and ETH-SO from available studies in patients with MDR-TB. It is important to note that there is significant inter-individual variability in these parameters.
| Parameter | Ethionamide (ETH) | Ethionamide Sulfoxide (ETH-SO) | Study Population | Reference |
| Time to Peak Concentration (Tmax) | ~2 hours | Data Not Available | Adults with MDR-TB | [2] |
| Peak Plasma Concentration (Cmax) | Highly variable | Data Not Available | Adults with MDR-TB | [2][3] |
| Area Under the Curve (AUC) | Lower in TB patients compared to healthy volunteers | Data Not Available | Adults with TB | [4] |
Note: The lack of comprehensive pharmacokinetic data for ETH-SO, particularly in direct comparison to clinical outcomes, represents a significant knowledge gap.
Experimental Protocols
The methodologies employed in pharmacokinetic studies of ethionamide and its sulfoxide metabolite are crucial for the accurate interpretation of the resulting data. Below are summaries of typical experimental protocols used in this field.
Study Design for Pharmacokinetic Analysis
A common approach involves an observational, open-label pharmacokinetic study in patients receiving a standard ethionamide-containing regimen for MDR-TB.
-
Participants: Patients with a confirmed diagnosis of MDR-TB who have been on a stable treatment regimen including ethionamide for a specified period (e.g., at least two weeks).
-
Drug Administration: Ethionamide is administered orally at a prescribed dose (e.g., 500 mg or 750 mg).
-
Blood Sampling: Venous blood samples are collected at multiple time points post-dose to capture the full pharmacokinetic profile. A typical sampling schedule might include pre-dose (0 hours), and then at 1, 2, 2.5, 3, 3.5, 4, 5, 8, and 24 hours after drug administration.
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., containing an anticoagulant like heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at a low temperature (e.g., -80°C) until analysis to ensure the stability of the analytes.
Bioanalytical Method for Quantification of Ethionamide and Ethionamide Sulfoxide
A highly sensitive and specific analytical method is required for the simultaneous quantification of ETH and ETH-SO in plasma.
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used method due to its high sensitivity and specificity.
-
Sample Preparation: A protein precipitation or solid-phase extraction method is typically used to extract ETH and ETH-SO from the plasma matrix.
-
Chromatographic Separation: The extracted analytes are separated on a C18 analytical column using a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: The analytes are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of each compound based on its unique mass-to-charge ratio.
-
Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
Mandatory Visualization
Ethionamide Metabolic Pathway
Caption: Metabolic activation of Ethionamide to its active form, Ethionamide Sulfoxide.
Experimental Workflow for Pharmacokinetic and Clinical Outcome Correlation Study
Caption: A hypothetical workflow for a study correlating ETH-SO levels with clinical outcomes.
Discussion and Future Directions
The available evidence confirms that ethionamide is a prodrug that is converted to its active metabolite, ethionamide sulfoxide. While pharmacokinetic studies have characterized the levels of both compounds in patients, a critical gap remains in the literature regarding the direct correlation of ETH-SO concentrations with treatment efficacy and the incidence of adverse events.
Studies focusing on the parent drug, ethionamide, have suggested a target peak concentration (Cmax) range of 2.5-5 µg/mL and an area under the curve to minimum inhibitory concentration (AUC/MIC) ratio of >56.2 for optimal efficacy.[3] However, it is plausible that the concentration of the active metabolite, ETH-SO, may be a more direct predictor of both therapeutic success and toxicity. For instance, high levels of ETH-SO could potentially be linked to a higher likelihood of adverse events such as hepatotoxicity, a known side effect of ethionamide.
Future research should prioritize prospective clinical studies designed to specifically investigate the exposure-response and exposure-toxicity relationships of ethionamide sulfoxide. Such studies would be invaluable for:
-
Establishing a Therapeutic Window for ETH-SO: Defining the optimal concentration range of ETH-SO that is associated with high cure rates and a low incidence of adverse effects.
-
Informing Therapeutic Drug Monitoring (TDM) Practices: Determining whether monitoring ETH-SO levels, in addition to or instead of ETH levels, could lead to more effective and safer use of this important anti-tuberculosis drug.
-
Personalizing Treatment: Allowing for dose adjustments based on individual patient metabolism of ethionamide to its active sulfoxide form, thereby optimizing treatment on a case-by-case basis.
References
- 1. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethionamide population pharmacokinetics/pharmacodynamics and therapeutic implications in South African adult patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of ethionamide in patients with tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ethionamide Metabolism Across Species Using Deuterated Ethionamide Sulfoxide as a Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethionamide (B1671405) metabolism in various preclinical species and humans. By leveraging the precision of stable isotope-labeled internal standards, specifically Ethionamide sulfoxide-D3, this document offers detailed experimental protocols and comparative data to support drug development programs.
Introduction to Ethionamide Metabolism
Ethionamide is a crucial second-line anti-tuberculosis agent. It is a prodrug that requires bioactivation to exert its therapeutic effect. The primary metabolic activation pathway involves the S-oxidation of the thioamide group to form ethionamide sulfoxide (B87167), the active metabolite, which then inhibits mycolic acid synthesis in Mycobacterium tuberculosis. This bioactivation is primarily catalyzed by flavin-containing monooxygenases (FMOs). However, the expression and activity of FMO isoforms vary significantly across different species, leading to considerable differences in the pharmacokinetic and pharmacodynamic profiles of ethionamide. Understanding these species-specific metabolic differences is paramount for the accurate extrapolation of preclinical data to human clinical outcomes.
Comparative Metabolic Profiles
The metabolism of ethionamide exhibits notable quantitative and qualitative differences across commonly used preclinical species and humans. The primary metabolic pathways include S-oxidation to the active ethionamide sulfoxide and further metabolism to inactive downstream products.
Table 1: Key Metabolites of Ethionamide Identified Across Species
| Metabolite | Human | Monkey (Cynomolgus) | Rat | Mouse |
| Ethionamide | Parent | Parent | Parent | Parent |
| Ethionamide Sulfoxide (Active) | Major | Major | Major | Major |
| 2-ethyl-4-aminopyridine | Minor | Minor | Minor | Minor |
| Ethionamide Sulfinic Acid (unstable) | Intermediate | Intermediate | Intermediate | Intermediate |
| Other Oxidative Metabolites | Present | Present | Present | Present |
Table 2: Comparative Enzyme Kinetics of Ethionamide S-oxidation
| Species | Primary Enzyme(s) | Vmax (nmol/min/mg protein) | Km (µM) |
| Human | FMO1, FMO3 | Data not available | Data not available |
| Mouse | FMO1, FMO2, FMO3 | Data not available | Data not available |
| Rat | FMO1 | Data not available | Data not available |
Experimental Protocols
To facilitate reproducible and comparable studies, detailed experimental protocols for both in vitro and in vivo assessment of ethionamide metabolism are provided below. The use of this compound as an internal standard is critical for accurate quantification by LC-MS/MS.
In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability and metabolite profile of ethionamide in liver microsomes from different species.
-
Microsome Incubation:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), NADPH (1 mM) in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ethionamide (1 µM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., ice-cold acetonitrile) containing this compound as an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide.
-
The use of this compound allows for correction of matrix effects and variations in instrument response, ensuring high accuracy and precision.
-
In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of ethionamide in a preclinical species (e.g., rat).
-
Animal Dosing:
-
Administer a single oral or intravenous dose of ethionamide to the study animals.
-
House the animals in metabolic cages to allow for the collection of urine and feces.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein).
-
Process the blood to obtain plasma.
-
Collect urine and feces over 24 or 48 hours.
-
-
Sample Analysis:
-
To an aliquot of plasma, urine, or homogenized feces, add a quenching solution containing this compound.
-
Process the samples as described in the in vitro protocol.
-
Analyze the samples using a validated LC-MS/MS method.
-
Visualizing Metabolic Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of ethionamide and a typical experimental workflow.
Caption: Metabolic activation pathway of ethionamide.
Caption: Experimental workflow for comparative metabolism studies.
Conclusion
The comparative metabolism of ethionamide is a critical consideration in its preclinical and clinical development. Species differences in FMO enzyme activity can significantly impact the formation of the active metabolite, ethionamide sulfoxide, and consequently, the drug's efficacy and safety profile. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with robust in vitro and in vivo models, provides the necessary tools for a thorough and accurate assessment of these metabolic pathways. The data and protocols presented in this guide are intended to support the design and interpretation of studies aimed at understanding and predicting the human metabolism and pharmacokinetics of ethionamide.
Safety Operating Guide
Proper Disposal of Ethionamide Sulfoxide-D3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethionamide sulfoxide-D3, a deuterated metabolite of the antitubercular drug Ethionamide. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety and environmental compliance.
Ethionamide and its metabolites are considered hazardous materials. Therefore, this compound must be managed as hazardous pharmaceutical waste. The deuterium (B1214612) (D3) label on this compound is a stable isotope and does not confer radioactivity; thus, no special precautions for radioactive waste are necessary. Disposal procedures should be based on the chemical's inherent hazardous properties.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to a well-ventilated area.
-
Ingestion: Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated as hazardous waste.
-
Do not mix this waste stream with non-hazardous waste or other types of hazardous waste (e.g., solvents, corrosives) unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels, vials) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
Liquid Waste: Collect liquid waste in a sealed, chemical-resistant container. Ensure the container is properly vented if there is a potential for gas generation.
-
All containers must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration of the waste.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic").
-
-
-
Storage:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
DO NOT dispose of this compound down the drain or in the regular trash.
-
The primary method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.
-
Quantitative Data and Regulatory Information
Ethionamide is not specifically listed as a P- or U-listed hazardous waste by the EPA. Therefore, its classification as hazardous waste is typically based on its general toxicity. The following table summarizes the key regulatory information.
| Parameter | Guideline |
| EPA Waste Classification | Likely classified as non-specific hazardous pharmaceutical waste. A specific waste code has not been assigned. Consult with your EHS department for institutional guidance. |
| Disposal Method | High-temperature incineration at a licensed hazardous waste facility. |
| Regulatory Framework | U.S. EPA Resource Conservation and Recovery Act (RCRA), 40 CFR Part 266, Subpart P. |
| Labeling Requirement | Must be labeled as "Hazardous Waste" with the full chemical name and associated hazards. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
Navigating the Safe Handling of Ethionamide Sulfoxide-D3: A Comprehensive Guide
Immediate Safety and Logistical Information
Ethionamide sulfoxide-D3 is the deuterated analog and a major metabolite of Ethionamide, an antimycobacterial compound.[1] The parent compound, Ethionamide, is considered a hazardous substance.[2] Therefore, it is prudent to handle this compound with a high degree of caution.
Hazard Assessment:
Based on the hazardous nature of Ethionamide, assume that this compound may be harmful if swallowed, and there is limited evidence of it being a carcinogenic agent.[2] It may also pose a risk to an unborn child.[2] Direct contact with the eyes may cause transient discomfort, and as a solid, it can form combustible dust clouds.[2]
Storage and Stability:
Proper storage is crucial to maintain the integrity of the compound.
| Parameter | Value | Source |
| Storage Temperature | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient Temperature | [1] |
| Stability | ≥ 4 years (for Ethionamide-d3) | [3] |
| Molecular Formula | C8H7D3N2OS | [1] |
| Molecular Weight | 185.26 | [1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Best protection against bases, oils, and many solvents.[5] | Prevents skin contact. |
| Eye Protection | Chemical splash goggles | Must be worn when there is a risk of splashing.[6][7] | Protects eyes from splashes and dust. |
| Body Protection | Laboratory coat | Long-sleeved and properly fitted. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood. | Avoids inhalation of fine dust particles.[8] |
Operational Plan: From Receipt to Disposal
A step-by-step approach ensures safety at every stage of handling.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store the compound in a designated, locked refrigerator at 2-8°C.[1]
-
Ensure the storage area is well-ventilated.
-
Keep the container tightly closed.
3. Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust.[2] If weighing out the powder, do so carefully.
-
For preparing solutions, add the solvent slowly to the powder. Ethionamide-d3 is soluble in DMSO and Methanol.[3][10]
4. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Dampen the absorbent material with water before sweeping it into a designated waste container.[2]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders.
-
Restrict access to the area.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste (contaminated gloves, weighing boats, etc.) and unused this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal Method: Dispose of all waste through a licensed chemical waste management company. Do not pour chemical waste down the sink.[11][12]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate glassware (e.g., volumetric flask)
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Don all required PPE (lab coat, nitrile gloves, chemical splash goggles).
-
Perform all work within a certified chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder onto a weighing boat.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the DMSO to the flask, cap it, and gently swirl to dissolve the solid.
-
Once dissolved, add DMSO to the final volume mark.
-
Cap the flask and vortex gently to ensure a homogenous solution.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a tightly sealed container at the recommended storage temperature.
Visualizing the Workflow
A clear workflow diagram can help in visualizing and adhering to safety procedures.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. hsa.ie [hsa.ie]
- 6. sc.edu [sc.edu]
- 7. realsafety.org [realsafety.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. iisertirupati.ac.in [iisertirupati.ac.in]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdc.gov [cdc.gov]
- 12. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
